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  • Product: (2S)-Octahydroindole-2-carboxylic acid
  • CAS: 186194-75-2

Core Science & Biosynthesis

Foundational

(2S)-Octahydroindole-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

(2S)-Octahydroindole-2-carboxylic acid , particularly the (2S,3aS,7aS) stereoisomer, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure, a fusion of a pyrrolidine and a...

Author: BenchChem Technical Support Team. Date: February 2026

(2S)-Octahydroindole-2-carboxylic acid , particularly the (2S,3aS,7aS) stereoisomer, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure, a fusion of a pyrrolidine and a cyclohexane ring, offers a unique conformational constraint that has proven invaluable in the design of novel therapeutics. This guide provides an in-depth analysis of its structure, properties, synthesis, and applications, with a focus on its role in drug development.

Structural Elucidation and Physicochemical Properties

(2S)-Octahydroindole-2-carboxylic acid, often abbreviated as Oic, is a non-proteinogenic amino acid that serves as a constrained analog of proline.[1] Its structure is characterized by a saturated indole nucleus, giving rise to three stereogenic centers at positions 2, 3a, and 7a. This results in the possibility of eight stereoisomers, with the (2S,3aS,7aS) form, also known as L-Oic, being the most predominantly utilized in pharmaceutical applications.[1]

The fusion of the cyclohexane ring to the proline-like pyrrolidine ring imparts significant rigidity to the molecule.[1][2] This conformational restriction is a key attribute exploited by medicinal chemists to stabilize specific secondary structures in peptides, such as β-turns, and to enhance binding affinity to biological targets.[1][2] Furthermore, the saturated bicyclic system increases the lipophilicity of molecules into which it is incorporated, a property that can enhance membrane permeability and improve overall bioavailability.[1][2]

A summary of the key physicochemical properties of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₅NO₂[3][4]
Molecular Weight 169.22 g/mol [3][4]
Melting Point 267–269 °C / 275-277°C[2][4]
Boiling Point (Predicted) 318.6±25.0 °C[4]
Density (Predicted) 1.135±0.06 g/cm³[4]
Solubility Sparingly soluble in methanol, slightly soluble in water.[4]
Optical Rotation [α]D -45.6 (c 0.46, MeOH)[2]
pKa (Predicted) 2.47±0.20[4]
LogP 0.3 (at 25°C and pH 5)[4]

Spectroscopic data is crucial for the identification and characterization of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. Key spectral features are summarized below:

  • Infrared (IR) Spectroscopy (KBr): ν 3600–2200 cm⁻¹ (broad O-H and N-H stretching), 1623 cm⁻¹ (C=O stretching of the carboxylic acid).[2]

  • ¹H NMR (400 MHz, D₂O): δ 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H).[2]

  • ¹³C NMR (100 MHz, D₂O): δ 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42.[2]

  • High-Resolution Mass Spectrometry (HRMS-ESI): [M+H]⁺ calculated for C₉H₁₆NO₂: 170.1176, found: 170.1174.[2]

Synthesis and Chiral Integrity

The enantiomerically pure synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a critical step in its application for pharmaceutical manufacturing. Several synthetic strategies have been developed, with one of the most common and efficient methods being the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

G cluster_synthesis Synthetic Pathway Start (S)-Indoline-2-carboxylic acid Reagents PtO₂ or 10% Pt/C Acetic Acid H₂ (5 bar) Start->Reagents Hydrogenation Product (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid Reagents->Product G cluster_applications Role in Drug Development Oic (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid Perindopril Perindopril Oic->Perindopril Key Intermediate Trandolapril Trandolapril Oic->Trandolapril Key Intermediate Peptides Bioactive Peptides & Peptidomimetics Oic->Peptides Incorporation Properties Increased Lipophilicity Enhanced Stability Conformational Constraint Peptides->Properties

Caption: Applications of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid in pharmaceuticals.

Modulation of Peptide Properties

The incorporation of Oic into peptide sequences is a powerful strategy to enhance their therapeutic potential. [2]As a proline mimetic, it introduces a significant conformational constraint, which can be used to:

  • Stabilize Secondary Structures: Oic is particularly effective at nucleating and stabilizing β-turn structures, which are critical for molecular recognition and biological activity. [1][2]* Increase Proteolytic Stability: The non-natural, rigid structure of Oic can hinder the recognition and cleavage of peptides by proteases, thereby increasing their in vivo half-life. [1]* Enhance Bioavailability: The increased lipophilicity imparted by the Oic moiety can improve the absorption and distribution of peptide-based drugs. [2] An example of this is its use as a surrogate for proline or phenylalanine in bradykinin B2 receptor antagonists, where its incorporation has led to orally available drug candidates with anti-cancer properties. [2]

A Versatile Building Block for Peptide Synthesis

For peptide chemists, (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is commercially available in forms suitable for solid-phase peptide synthesis (SPPS), including Fmoc-L-Oic-OH and Boc-L-Oic-OH. [1][5]The use of these protected derivatives allows for the straightforward incorporation of this valuable building block into complex peptide sequences, facilitating the development of novel therapeutic agents in areas such as oncology and neurology. [5]

Conclusion

(2S)-Octahydroindole-2-carboxylic acid, and specifically its (2S,3aS,7aS) stereoisomer, is a non-proteinogenic amino acid of significant importance in the field of drug development. Its unique combination of conformational rigidity and increased lipophilicity has made it an indispensable tool for medicinal chemists. From its critical role as a key intermediate in the synthesis of blockbuster ACE inhibitors to its strategic use in modulating the properties of therapeutic peptides, Oic continues to be a valuable asset in the quest for more effective and bioavailable drugs. The well-established synthetic routes and the commercial availability of its protected derivatives ensure its continued and widespread application in both academic research and industrial drug discovery.

References

  • Amedjkouh, M., & Ahlberg, P. (2011). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 7, 1393–1399. [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5). [Link]

  • PubChem. (n.d.). (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. [Link]

  • LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. [Link]

Sources

Exploratory

The Biological Activity of Octahydroindole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract Octahydroindole-2-carboxylic acid (Oic) has emerged as a pivotal scaffold in modern medicinal chemistry, transitioning from a simple proline analogue to a cornerstone of numerous therapeutic agents. Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octahydroindole-2-carboxylic acid (Oic) has emerged as a pivotal scaffold in modern medicinal chemistry, transitioning from a simple proline analogue to a cornerstone of numerous therapeutic agents. Its inherent conformational rigidity and enhanced lipophilicity address key challenges in drug design, namely metabolic instability and poor bioavailability. This technical guide provides an in-depth exploration of the biological activities of Oic, with a primary focus on its well-established role in angiotensin-converting enzyme (ACE) inhibitors. Furthermore, this document elucidates its expanding applications in the modulation of other significant biological targets, including bradykinin B2 receptors, prolyl oligopeptidase, and HIV-1 integrase. By synthesizing mechanistic insights, structure-activity relationships, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile molecular entity.

The Core Principles of Octahydroindole-2-carboxylic Acid in Drug Design

Octahydroindole-2-carboxylic acid is a non-proteinogenic, bicyclic amino acid characterized by a fused pyrrolidine and cyclohexane ring system. This unique structure imparts a set of physicochemical properties that are highly advantageous in the design of bioactive molecules.[1][2]

  • Conformational Rigidity: The bicyclic nature of Oic significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more pre-organized and conformationally constrained structure. This rigidity can enhance binding affinity to target proteins by reducing the entropic penalty upon binding.[2]

  • Increased Lipophilicity: The saturated carbocyclic ring of Oic contributes to a higher lipophilicity compared to its parent amino acid, proline. This property can improve the passive diffusion of Oic-containing molecules across biological membranes, thereby enhancing their oral bioavailability and tissue penetration.[3][4]

  • Metabolic Stability: The unnatural structure of Oic provides steric hindrance and resistance to enzymatic degradation by proteases, leading to an extended plasma half-life of the parent molecule.[2]

  • Stereochemical Diversity: Oic possesses three chiral centers, giving rise to eight possible stereoisomers. The (2S,3aS,7aS) configuration is the most commonly utilized isomer in pharmaceutical applications, though other stereoisomers offer unique conformational possibilities for drug design.[2]

Angiotensin-Converting Enzyme (ACE) Inhibition: The Cornerstone of Oic's Biological Activity

The most prominent and well-documented biological activity of octahydroindole-2-carboxylic acid lies in its central role in a class of highly successful antihypertensive drugs known as ACE inhibitors.

Mechanism of Action

ACE is a zinc-dependent metalloprotease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. ACE inhibitors competitively block this enzyme, leading to vasodilation, reduced blood pressure, and decreased cardiac workload.[5]

Drugs such as perindopril and trandolapril are prodrugs that are metabolized in vivo to their active diacid forms, perindoprilat and trandolaprilat, respectively.[6][7] The octahydroindole-2-carboxylic acid moiety in these active metabolites plays a critical role in their high affinity and prolonged duration of action.[4] The lipophilicity of the Oic scaffold is thought to contribute to enhanced tissue penetration, allowing for more effective inhibition of tissue-bound ACE.[4]

ACE_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of ACE Inhibitors cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Binding Renin Renin ACE ACE Inactive_Bradykinin Inactive Peptides ACE->Inactive_Bradykinin Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Prodrug Perindopril / Trandolapril (Prodrug) ActiveMetabolite Perindoprilat / Trandolaprilat (Active Metabolite) Prodrug->ActiveMetabolite ActiveMetabolite->ACE Hydrolysis Hepatic Hydrolysis Inhibition Competitive Inhibition Bradykinin Bradykinin Bradykinin->Inactive_Bradykinin Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Perindopril_Synthesis Oic (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid Protected_Oic Benzyl Ester of Oic (Protected) Oic->Protected_Oic Protection (e.g., Benzyl Alcohol) Coupled_Product Coupled Intermediate Protected_Oic->Coupled_Product Peptide Coupling Coupling_Partner N-[(S)-1-carbethoxybutyl]- (S)-alanine Coupling_Partner->Coupled_Product Perindopril Perindopril Coupled_Product->Perindopril Deprotection (Catalytic Hydrogenation)

Figure 2: Simplified workflow for the synthesis of perindopril.

Expanding Horizons: Oic in Other Therapeutic Areas

The advantageous properties of octahydroindole-2-carboxylic acid have led to its exploration in a variety of other therapeutic contexts beyond ACE inhibition.

Bradykinin B2 Receptor Antagonism

Oic has been incorporated into peptides to enhance their metabolic stability and potency as bradykinin B2 receptor antagonists. [3]Bradykinin is a peptide involved in inflammation and pain, and its B2 receptor is a target for treating conditions like hereditary angioedema. [3]The rigid structure of Oic helps to lock the peptide into a bioactive conformation, improving its receptor binding and resistance to degradation. [3]

Prolyl Oligopeptidase (POP) Inhibition

Derivatives of Oic have shown potential as inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurological disorders. The constrained ring system of Oic can be exploited to design potent and selective POP inhibitors. [2]

HIV-1 Integrase Inhibition

More recently, the indole-2-carboxylic acid scaffold, a structural relative of Oic, has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors. [1]Integrase is a key enzyme in the HIV life cycle, and its inhibition is a validated antiviral strategy. Structure-activity relationship (SAR) studies have shown that modifications to the indole core can lead to potent inhibition of the integrase strand transfer reaction. For example, one derivative demonstrated an IC50 value of 0.13 μM. [1]

Compound Target Activity (IC50) Reference

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM | [1]|

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research into the biological activities of octahydroindole-2-carboxylic acid and its derivatives, this section provides a detailed, self-validating protocol for an in vitro ACE inhibition assay.

In Vitro Spectrophotometric Assay for ACE Inhibition

This protocol is based on the cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA), which can be quantified by its absorbance at 228 nm. [8] Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Assay Buffer: 100 mM Sodium borate buffer with 300 mM NaCl, pH 8.3

  • 1 M HCl

  • Test compounds (Oic derivatives)

  • Positive control (e.g., Captopril)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 228 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in assay buffer (e.g., 1 U/mL).

    • Prepare a stock solution of HHL in assay buffer (e.g., 5 mM).

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank (no enzyme): 50 µL assay buffer + 150 µL HHL solution

      • Control (100% activity): 50 µL ACE solution + 100 µL assay buffer + 50 µL HHL solution

      • Test Compound: 50 µL ACE solution + 100 µL test compound dilution + 50 µL HHL solution

      • Positive Control: 50 µL ACE solution + 100 µL positive control dilution + 50 µL HHL solution

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M HCl to each well.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 228 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of ACE inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [1 - (Asample - Ablank) / (Acontrol - Ablank)] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Self-Validation:

  • The positive control (Captopril) should yield an IC50 value consistent with literature reports.

  • The assay should demonstrate a clear dose-response relationship for the positive control and active test compounds.

  • The Z'-factor, a measure of assay quality, should be calculated and be > 0.5 for a robust assay.

ACE_Assay_Workflow start Start reagent_prep Prepare Reagents: - ACE - HHL Substrate - Assay Buffer - Test Compounds - Positive Control start->reagent_prep plate_setup Set up 96-well Plate: - Blanks - Controls - Test Compounds - Positive Control reagent_prep->plate_setup incubation Incubate at 37°C plate_setup->incubation termination Terminate Reaction (add 1M HCl) incubation->termination read_absorbance Read Absorbance at 228 nm termination->read_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vitro spectrophotometric ACE inhibition assay.

Conclusion and Future Perspectives

Octahydroindole-2-carboxylic acid has firmly established its significance in medicinal chemistry, primarily through its integral role in the design of potent and long-acting ACE inhibitors. Its unique combination of conformational rigidity and lipophilicity provides a powerful tool for overcoming common challenges in drug development. The expanding applications of the Oic scaffold in targeting a diverse range of enzymes underscore its versatility and potential for future drug discovery efforts. As our understanding of structure-activity relationships continues to evolve, we can anticipate the development of novel Oic-based therapeutics with enhanced efficacy and selectivity for a multitude of disease targets. This guide serves as a foundational resource to inspire and inform such endeavors.

References

  • Sayago, F. J., et al. (2008). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules, 13(4), 849-867. [Link]

  • Vali SJ, Kumar SS, Sait SS, Garg LK. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(9), 817-824. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. [Link]

  • Drugs.com. (n.d.). Perindopril vs Trandolapril Comparison. [Link]

  • Zannad, F. (1993). Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? Drugs, 46 Suppl 2, 172-181. [Link]

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical pharmacology, 20(7), 1637–1648. [Link]

  • Morgan, T., & Anderson, A. (1992). Clinical efficacy of perindopril in hypertension. Clinical and experimental pharmacology & physiology. Supplement, 19, 61–65. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

  • Protocols.io. (2019, March 28). Angiotensin-converting enzyme inhibitory assay. [Link]

  • Wikipedia. (n.d.). Trandolapril. [Link]

  • Lees, K. R., & Reid, J. L. (1987). Perindopril. A review of its pharmacokinetics and clinical pharmacology. Drugs, 34(6), 641-653. [Link]

  • European Patent Office. (n.d.). EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.
  • Google Patents. (n.d.). CN1326871C - Process for the synthesis of perindopril and its pharmaceutically acceptable salts.
  • Sorkin, E. M., & Heel, R. C. (1986). Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 31(5), 367–391. [Link]

  • Ke, Q., et al. (2018). Perindopril: the evidence of its therapeutic impact in hypertension. Core evidence, 13, 27–38. [Link]

  • Pharmacognosy Journal. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibition Activity by Syzygium polyanthum Wight (Walp.) Leaves. [Link]

  • Sci-Hub. (n.d.). Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase and their Activity against RNase H Function of Reverse Transcriptase. [Link]

  • Louis, W. J., et al. (1991). Transpulmonary pharmacokinetics of an ACE inhibitor (perindoprilat) in man. British journal of clinical pharmacology, 31(3), 353–356. [Link]

  • Google Patents. (n.d.). WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)
  • MDPI. (2021). HIV-1 Integrase Inhibitory Effects of Major Compounds Present in CareVid™: An Anti-HIV Multi-Herbal Remedy. [Link]

  • Todd, P. A., & Fitton, A. (1991). Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders. Drugs, 42(1), 90–114. [Link]

Sources

Foundational

The Strategic Integration of (2S)-Octahydroindole-2-carboxylic Acid in Peptidomimetics: A Technical Guide for Advanced Drug Discovery

Foreword: Beyond the Backbone In the pursuit of novel therapeutics, drug development professionals are increasingly turning to the sophisticated realm of peptidomimetics. These engineered molecules offer the promise of m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Backbone

In the pursuit of novel therapeutics, drug development professionals are increasingly turning to the sophisticated realm of peptidomimetics. These engineered molecules offer the promise of mimicking or inhibiting biological pathways with the high specificity of peptides, while overcoming their inherent limitations of poor metabolic stability and low bioavailability. At the heart of this endeavor lies the strategic use of non-proteinogenic amino acids to impart specific, predictable, and advantageous structural constraints. Among these, (2S)-Octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analogue, has emerged as a powerhouse. This guide provides an in-depth technical exploration of Oic, from its fundamental properties and synthesis to its profound impact on peptide conformation and its application in creating next-generation therapeutics. We will delve into the causality behind its selection in drug design, provide validated experimental protocols, and present a clear, data-driven rationale for its continued prominence in medicinal chemistry.

The Architectural Advantage of (2S)-Octahydroindole-2-carboxylic Acid (Oic)

(2S)-Octahydroindole-2-carboxylic acid is a saturated, bicyclic non-proteinogenic amino acid. Its structure features a pyrrolidine ring fused to a cyclohexane ring, classifying it as a constrained analog of proline.[1] This unique architecture is the source of its utility in peptidomimetics.

Inherent Rigidity and Conformational Predisposition

The fusion of the cyclohexane ring to the proline-like pyrrolidine ring dramatically reduces the conformational flexibility of the peptide backbone upon incorporation.[2] Unlike the relatively flexible proline ring, which can "pucker" into different conformations, the bicyclic system of Oic is significantly more rigid. This rigidity is a key tool for medicinal chemists, allowing for the stabilization of specific secondary structures, such as β-turns and helices.[1][2] The most commonly utilized stereoisomer in pharmaceutical applications is (2S,3aS,7aS)-Oic, which possesses three chiral centers, leading to a well-defined three-dimensional structure.[1]

Enhanced Lipophilicity and Bioavailability

A significant challenge in peptide-based drug design is achieving sufficient oral bioavailability, which is often limited by poor membrane permeability. The saturated carbocyclic ring of Oic imparts a significant increase in lipophilicity compared to its parent amino acid, proline.[2] This enhanced hydrophobic character can improve a peptide's ability to traverse biological membranes, thereby increasing its potential for oral administration and overall bioavailability.[2]

Increased Proteolytic Resistance

Native peptides are often rapidly degraded by proteases in the body, limiting their therapeutic window. The unnatural, sterically hindered structure of Oic makes peptide bonds involving its nitrogen atom poor substrates for many common proteases.[1] This increased resistance to enzymatic degradation prolongs the half-life of the peptidomimetic in circulation, leading to improved pharmacokinetic profiles.[1]

Synthesis and Incorporation of Oic: A Practical Approach

The utility of Oic in drug discovery is underpinned by its accessible synthesis and straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

A reliable and scalable synthesis of the desired (2S,3aS,7aS)-Oic stereoisomer is crucial. A common and effective method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, 300 mg) to the solution.

  • Hydrogenation: Seal the vessel and hydrogenate at 60 °C under a hydrogen atmosphere. Monitor the reaction progress over 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture and carefully filter off the catalyst, washing it with additional acetic acid.

  • Isolation: Evaporate the combined filtrate to dryness under reduced pressure.

  • Crystallization: Recrystallize the resulting residue from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (yield ~85%).[1]

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and by measuring its melting point and optical rotation.[1]

Incorporation of Oic into Peptides via Fmoc-SPPS

(2S,3aS,7aS)-Oic is commercially available with standard protecting groups for SPPS, such as Fluorenylmethyloxycarbonyl (Fmoc) on the nitrogen atom (Fmoc-Oic-OH).[1] This allows for its seamless integration into automated or manual peptide synthesis workflows.

This protocol outlines a single coupling cycle for adding Fmoc-Oic-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the peptide-resin in high-quality, amine-free N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Oic-OH (3 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

SPPS_Cycle Resin Peptide-Resin (Fmoc-AA)n Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (Fmoc-Oic-OH + HCTU/DIEA) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Peptide-Resin (Fmoc-Oic)-(AA)n Washing2->Next_Cycle Bradykinin_Antagonism cluster_0 Bradykinin (Agonist) cluster_1 Icatibant (Oic-Containing Antagonist) cluster_2 Cellular Response Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds & Activates Icatibant Icatibant Icatibant->B2_Receptor Binds & Blocks Inflammation Inflammation & Vasodilation B2_Receptor->Inflammation Signal Transduction

Figure 2: The mechanism of action of Oic-containing bradykinin B2 receptor antagonists like Icatibant.

Emerging Applications: Neurodegenerative Diseases

The ability of peptidomimetics to modulate protein-protein interactions and the potential for increased blood-brain barrier penetration make them attractive candidates for treating central nervous system (CNS) disorders. [3]While specific examples of Oic-containing peptidomimetics for neurodegenerative diseases are still in early-stage research, the principles are clear. The accumulation of misfolded proteins, such as α-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease, is a hallmark of these conditions. [2][4]Peptidomimetics containing constrained residues like Oic could be designed to interfere with the aggregation process of these proteins or to stabilize beneficial protein conformations.

Biophysical Characterization of Oic-Containing Peptides

A thorough biophysical characterization is essential to validate the structural impact of Oic incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H: To observe the overall proton signals.

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon signals.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Measure ³J(HN,Hα) coupling constants to determine restraints on the φ dihedral angle. [5] * Integrate NOESY/ROESY cross-peaks to generate distance restraints.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide.

  • Sample Preparation: Prepare a solution of the peptide (0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum from approximately 260 nm to 190 nm.

  • Data Interpretation:

    • α-helices: Show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheets: Show a negative band around 218 nm and a positive band around 195 nm.

    • β-turns and PII helices: Have distinct CD signatures that can be deconvoluted from the spectra, often showing a negative band around 205 nm and a weak positive band around 225 nm for PII helices.

Conclusion: A Cornerstone of Modern Peptidomimetic Design

(2S)-Octahydroindole-2-carboxylic acid is far more than just a modified amino acid; it is a strategic tool for rational drug design. Its inherent rigidity, lipophilicity, and proteolytic resistance provide a powerful combination of properties to overcome the traditional limitations of peptide therapeutics. By enabling the precise control of peptide conformation, Oic allows researchers to lock their molecules into bioactive shapes, enhancing potency, selectivity, and pharmacokinetic profiles. The well-established synthetic and analytical protocols for its use further solidify its position as an indispensable building block in the modern peptidomimetic toolkit. As the field continues to tackle increasingly complex biological targets, the architectural advantages conferred by Oic will undoubtedly continue to play a pivotal role in the development of innovative medicines for a wide range of diseases.

References

  • G.A. Gárate, C.A. Cárdenas, and F. Albericio. "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid." Molecules, vol. 20, no. 1, 2015, pp. 1335-1349. [Link]

  • M. Chorev and M. Goodman. "A dozen years of peptidomimetic and constrained peptides." Accounts of Chemical Research, vol. 26, no. 5, 1993, pp. 266-273. [Link]

  • J.M. Stewart, L. Gera, and W. Hanson. "A new generation of bradykinin antagonists." Immunopharmacology, vol. 33, no. 1-3, 1996, pp. 51-60. [Link]

  • P. Schmieder and H. Kessler. "Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants." Biopolymers, vol. 32, no. 4, 1992, pp. 435-40. [Link]

  • S. Raghothama. "NMR of peptides." Journal of the Indian Institute of Science, vol. 90, no. 1, 2010, pp. 145-168. [Link]

  • A.M. Sefler, et al. "Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid." Organic & Biomolecular Chemistry, vol. 15, no. 1, 2017, pp. 106-113. [Link]

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine, 2020. [Link]

  • J.A. Robl, et al. "Dual metalloprotease inhibitors. 4. A new generation of bradykinin B2 receptor antagonists." Journal of Medicinal Chemistry, vol. 40, no. 11, 1997, pp. 1570-1577. [Link]

  • N.J. Greenfield. "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols, vol. 1, no. 6, 2006, pp. 2876-2890. [Link]

  • U.S. Patent 7,291,745 B2. "Process for the preparation of perindopril.
  • European Patent EP1724260B1. "Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
  • A.V. Schally and A.M. Comaru-Schally. "Peptidomimetics and their applications for opioid peptide drug discovery." Molecules, vol. 24, no. 1, 2019, p. 134. [Link]

  • R. Tampé, et al. "Function and structure of bradykinin receptor 2 for drug discovery." Acta Pharmacologica Sinica, vol. 43, no. 11, 2022, pp. 2735-2744. [Link]

  • B. Muqaku and P. Oeckl. "Peptidomic Approaches and Observations in Neurodegenerative Diseases." International Journal of Molecular Sciences, vol. 23, no. 13, 2022, p. 7332. [Link]

  • G.N. Ramachandran, C. Ramakrishnan, and V. Sasisekharan. "Stereochemistry of polypeptide chain configurations." Journal of Molecular Biology, vol. 7, 1963, pp. 95-99. [Link]

  • A. G. Palmer III. "NMR Probes of Molecular Dynamics: Overview and Comparison with Other Techniques." Chemical Reviews, vol. 104, no. 8, 2004, pp. 3623-3640. [Link]

  • M. Buck. "Peptide NMR." University of Buffalo, n.d. [Link]

  • A. G. Griesbacher. "Icatibant, the bradykinin B2 receptor antagonist with target to the interconnected kinin systems." Expert Opinion on Pharmacotherapy, vol. 13, no. 4, 2012, pp. 541-555. [Link]

Sources

Exploratory

The Strategic Synthesis and Application of L-Octahydroindole-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract L-Octahydroindole-2-carboxylic acid (Oic), a conformationally constrained bicyclic amino acid, has emerged as a pivotal building block in modern medicinal chemistry. Its rigid structure, analogous to proline but...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Octahydroindole-2-carboxylic acid (Oic), a conformationally constrained bicyclic amino acid, has emerged as a pivotal building block in modern medicinal chemistry. Its rigid structure, analogous to proline but with enhanced lipophilicity, offers significant advantages in the design of peptidomimetics and small molecule therapeutics with improved metabolic stability and bioavailability. This technical guide provides an in-depth analysis of the discovery, stereoselective synthesis, and strategic applications of L-Oic, with a particular focus on its critical role as a key intermediate in the industrial production of Angiotensin-Converting Enzyme (ACE) inhibitors, such as perindopril and trandopril. We will explore the evolution of synthetic methodologies, from early catalytic hydrogenation approaches to more sophisticated asymmetric syntheses, providing detailed experimental protocols and a comparative analysis of their efficiencies. Furthermore, this guide will elucidate the structure-activity relationships of Oic-containing compounds and their impact on drug efficacy, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

L-Octahydroindole-2-carboxylic acid, specifically the (2S,3aS,7aS) stereoisomer, represents a "privileged scaffold" in drug discovery—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its rigid bicyclic structure, composed of a fused cyclohexane and pyrrolidine ring, imparts a high degree of conformational constraint.[1] This rigidity is highly desirable in drug design as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[2]

Compared to its acyclic counterparts, the incorporation of L-Oic into a peptide or small molecule can significantly increase its resistance to enzymatic degradation, a crucial factor in improving a drug's pharmacokinetic profile.[2] Moreover, the saturated carbocyclic ring endows the molecule with increased lipophilicity, which can facilitate its passage through biological membranes and improve oral bioavailability.[2] These advantageous properties have led to the widespread use of L-Oic in the development of a variety of therapeutic agents, most notably in the class of ACE inhibitors for the treatment of hypertension.[2][3]

Discovery and Historical Context

The significance of L-Octahydroindole-2-carboxylic acid is intrinsically linked to the development of ACE inhibitors. The pioneering work on these drugs in the late 1970s and early 1980s led to the discovery of captopril and enalapril. However, the quest for next-generation ACE inhibitors with improved potency and duration of action spurred further research into novel proline analogues. The synthesis of trandolapril, patented in 1981 by Hoechst, was a significant milestone that highlighted the therapeutic potential of the octahydroindole-2-carboxylic acid scaffold.[3] This discovery paved the way for the development of other prominent ACE inhibitors, such as perindopril, further cementing the importance of this unique bicyclic amino acid in cardiovascular medicine.[2]

The Criticality of Stereochemistry: A Molecule with Eight Faces

Octahydroindole-2-carboxylic acid possesses three chiral centers, giving rise to eight possible stereoisomers (four pairs of enantiomers).[3] The specific spatial arrangement of the atoms, or stereochemistry, is paramount to the biological activity of the final drug molecule. The (2S,3aS,7aS) isomer, commonly referred to as L-Oic, is the key building block for the ACE inhibitor perindopril. In contrast, the (2S,3aR,7aS) isomer is the required precursor for trandolapril.[3] This exquisite stereospecificity underscores the importance of precise stereocontrol during the synthesis of these molecules. The incorrect isomer can be inactive or even elicit undesirable side effects.

The challenge for synthetic chemists lies in developing methods that not only construct the bicyclic core but also selectively produce the desired stereoisomer in high purity. This has driven the evolution of various synthetic strategies, from classical resolution techniques to modern asymmetric catalysis.

Synthetic Methodologies: The Pursuit of Stereochemical Purity

The industrial production of enantiomerically pure L-Octahydroindole-2-carboxylic acid has been a subject of intense research, leading to the development of several distinct synthetic approaches. The choice of a particular method often depends on factors such as cost, scalability, and the desired stereoisomer.

Catalytic Hydrogenation of Indoline-2-carboxylic Acid

One of the most established and industrially viable methods for synthesizing the (2S,3aS,7aS) isomer of octahydroindole-2-carboxylic acid is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[4] This method is advantageous as it starts from a readily available chiral precursor and can be performed on a large scale.

The mechanism of this reaction involves the addition of hydrogen across the double bonds of the aromatic ring of the indoline precursor in the presence of a heterogeneous catalyst, typically platinum or palladium on a carbon support. The stereochemical outcome of the hydrogenation is directed by the existing stereocenter at the 2-position of the indoline ring, leading to the formation of the cis-fused bicyclic system.

G cluster_conditions Reaction Conditions Indoline (S)-Indoline-2-carboxylic acid Oic (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid Indoline->Oic Catalytic Hydrogenation H2_Catalyst H₂, Catalyst (Pd/C or PtO₂) Solvent (e.g., Acetic Acid) G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Leads to ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) ACE_Inhibitor->ACE Inhibits

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Framework for the Chiral and Diastereomeric Separation of Octahydroindole-2-carboxylic Acid Isomers

Abstract This application note presents a detailed technical guide for the separation and quantification of octahydroindole-2-carboxylic acid (Oic) isomers using High-Performance Liquid Chromatography (HPLC). Oic is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed technical guide for the separation and quantification of octahydroindole-2-carboxylic acid (Oic) isomers using High-Performance Liquid Chromatography (HPLC). Oic is a critical chiral building block in modern pharmaceuticals, most notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] Due to the stereospecific nature of their biological targets, the isomeric purity of Oic is a critical quality attribute. The molecule possesses three stereogenic centers, giving rise to eight stereoisomers (four pairs of enantiomers), making their separation a significant analytical challenge.[2][3] This guide details two robust HPLC methodologies: a reversed-phase method for diastereomeric separation using a Refractive Index (RI) detector and a comprehensive strategy for enantiomeric separation utilizing chiral stationary phases (CSPs). The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of Stereoisomeric Purity

Octahydroindole-2-carboxylic acid is a non-proteinogenic, bicyclic amino acid that serves as a conformationally constrained analogue of proline.[3][4] Its incorporation into peptide-based drugs enhances lipophilicity and metabolic stability.[4] The therapeutic importance of Oic is directly linked to its specific stereochemistry. For example, the (2S,3aS,7aS)-isomer is the required precursor for the synthesis of Perindopril, whereas the (2S,3aR,7aS)-isomer is essential for Trandolapril.[1][2] Consequently, the ability to resolve and accurately quantify these specific isomers from a potential mixture is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

The primary analytical challenges in this separation are twofold:

  • Lack of a Strong Chromophore: Oic does not possess a significant UV-absorbing chromophore, making conventional UV detection inefficient for quantification at low levels.[1][5]

  • Structural Similarity: The isomers, particularly enantiomers, have identical physical properties in an achiral environment, necessitating specialized chiral recognition techniques for their resolution.

This document provides validated and field-proven protocols to address these challenges, ensuring reliable and reproducible analysis.

General Experimental Workflow

The logical flow for the complete isomeric analysis of an Oic sample involves a two-stage process: initial separation of diastereomers followed by chiral separation of enantiomeric pairs if required.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep Accurate Weighing & Dissolution (Mobile Phase as Diluent) diastereo Protocol 1: RP-HPLC-RI (Diastereomer Separation) prep->diastereo Inject chiral Protocol 2: Chiral HPLC (Enantiomer Separation) diastereo->chiral If enantiomeric purity needed integrate Peak Integration & Identification (Based on Retention Time) diastereo->integrate Chromatogram chiral->integrate Chromatogram quantify Quantification & Purity Calculation (% Area Normalization or External Standard) integrate->quantify report Final Isomeric Purity Report quantify->report

Caption: Overall workflow for Oic isomer analysis.

Protocol 1: Diastereomer Separation by Reversed-Phase HPLC with RI Detection

This method is optimized for the separation and quantification of the four diastereomeric pairs of Oic. It is a direct, stability-indicating method that avoids chemical derivatization.

4.1 Principle of Separation

Diastereomers possess different physical properties and can therefore be separated on a standard achiral stationary phase, such as C18. The separation is based on subtle differences in their hydrophobicity and interaction with the stationary phase. Due to the absence of a chromophore, a universal Refractive Index (RI) detector is employed, which measures changes in the refractive index of the mobile phase eluting from the column.[1][5] Maintaining a stable column temperature is critical for a stable RI baseline.

4.2 Instrumentation and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column thermostat, and a high-sensitivity Refractive Index Detector.

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄), HPLC-grade water, and reference standards for Oic isomers.

4.3 Detailed Chromatographic Conditions

ParameterConditionRationale
Stationary Phase Inertsil ODS-4, 250 mm x 4.6 mm, 5 µmA robust C18 column providing excellent resolution for these isomers.[1][5]
Mobile Phase 10 mM Potassium Phosphate Buffer, pH 3.0The acidic pH ensures that the carboxylic acid moiety is protonated, leading to optimal retention and peak shape on the reversed-phase column.[1][5]
Flow Rate 1.5 mL/minProvides a balance between analysis time and resolution.[1][5]
Column Temperature 35°CEssential for reproducible retention times and a stable baseline with the RI detector.[1][5]
Detector Refractive Index (RI) DetectorUniversal detection method suitable for non-chromophoric compounds like Oic.[1][5]
Injection Volume 20 µLCan be optimized based on sample concentration and detector sensitivity.

4.4 Step-by-Step Protocol

  • Mobile Phase Preparation: a. Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard Solution Preparation: a. Accurately weigh about 10 mg of each Oic isomer reference standard into separate 10 mL volumetric flasks. b. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL. c. Prepare a mixed standard solution containing all relevant isomers to confirm resolution and retention times.

  • Sample Solution Preparation: a. Accurately weigh approximately 10 mg of the Oic test sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase.

  • System Equilibration and Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector (this may take 30-60 minutes). b. Inject a blank (mobile phase) to ensure no system peaks interfere. c. Inject the mixed standard solution to verify system suitability parameters (e.g., resolution between critical pairs). d. Inject the sample solutions for analysis.

4.5 Method Validation Summary

This method has been validated according to ICH guidelines, demonstrating its reliability for routine quality control.[1][5]

ParameterResult
Linearity Range LOQ to 1.5 mg/mL
Correlation Coefficient (r²) > 0.999 for all isomers
Limit of Detection (LOD) ~0.006 mg/mL
Limit of Quantification (LOQ) ~0.023 mg/mL
Accuracy (% Recovery) 93.9% - 107.9%

Protocol 2: A Strategy for Enantiomeric Separation via Chiral HPLC

When the separation of enantiomers (e.g., (2S,3aS,7aS)-Oic from its mirror image (2R,3aR,7aR)-Oic) is required, a chiral stationary phase (CSP) is mandatory.

5.1 Principle of Chiral Recognition

Chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and stability, resulting in different retention times.[6] For acidic analytes like Oic, weak anion-exchange CSPs are particularly effective.[7]

G cluster_enantiomers CSP Chiral Stationary Phase (CSP) Elute_R Peak 1 CSP->Elute_R Elutes Faster Elute_S Peak 2 CSP->Elute_S Elutes Slower R_Enantiomer R-Oic R_Enantiomer->CSP Forms weaker/ less stable complex S_Enantiomer S-Oic S_Enantiomer->CSP Forms stronger/ more stable complex

Caption: Principle of chiral separation on a CSP.

5.2 Column Selection and Rationale

The choice of CSP is the most critical parameter for successful enantioseparation. Based on the structure of Oic (a cyclic amino acid), several types of CSPs are viable starting points for method development:

  • Anion-Exchange Type (e.g., CHIRALPAK QN-AX/QD-AX): These are based on quinine or quinidine derivatives. They are highly effective for the separation of acidic compounds. The mechanism involves an ion-exchange interaction between the deprotonated carboxylic acid of Oic and the protonated selector on the CSP.[7]

  • Crown Ether-Based (e.g., ChiroSil): These CSPs are specifically designed for the enantioseparation of compounds containing a primary amino group, such as amino acids.[8] The chiral recognition is based on the complexation of the protonated amine within the crown ether cavity.

  • Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, V): These phases offer multiple chiral recognition mechanisms (hydrogen bonding, ionic, and inclusion complexation) and are extremely versatile for a wide range of molecules, including amino acids.[9]

5.3 Proposed Starting Conditions for Method Development (Anion-Exchange CSP)

This protocol provides a robust starting point. Optimization of the mobile phase additives is typically required to achieve baseline resolution.

ParameterProposed Starting ConditionRationale & Optimization Notes
Stationary Phase CHIRALPAK QN-AX, 150 mm x 4.6 mm, 5 µmProven selector for acidic enantiomers.[7]
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (e.g., 100 / 0.3 / 0.2 v/v/w)The acid and salt act as counter-ions to facilitate the ion-exchange mechanism. The concentration of these additives is the primary tool for optimizing retention and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for initial screening.
Column Temperature 25°CTemperature can influence chiral recognition; lower temperatures often improve resolution.
Detector UV (210 nm) or LC-MSWhile Oic has poor UV absorbance, detection at low wavelengths may be possible for concentrated samples. LC-MS provides superior sensitivity and selectivity.[10]

5.4 Method Development Strategy

  • Inject the racemic mixture of the enantiomeric pair of interest.

  • If co-elution occurs, systematically vary the concentration of the acidic and basic additives in the mobile phase. Increasing the counter-ion concentration generally reduces retention time.

  • Evaluate different organic modifiers (e.g., acetonitrile, ethanol) as they can alter the selectivity.

  • Screen other CSPs (Crown Ether, Macrocyclic Glycopeptide) if the initial column does not yield sufficient resolution.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate mobile phase composition or column choice.(Protocol 1): Ensure pH is correct. (Protocol 2): Systematically adjust mobile phase additives or screen a different CSP.
Peak Tailing Secondary interactions with the stationary phase; column degradation.Ensure mobile phase pH is optimal. Use a new column or flush with a strong solvent.
Baseline Drift (RI) Unstable column temperature; mobile phase not fully equilibrated or improperly prepared.Allow for extended equilibration time. Ensure the column oven is functioning correctly and the mobile phase is well-mixed and degassed.
Irreproducible Retention Times Fluctuations in temperature, flow rate, or mobile phase composition.Verify system performance (pump, oven). Prepare fresh mobile phase daily.

Conclusion

The stereoisomeric purity of octahydroindole-2-carboxylic acid is a critical parameter in the synthesis of important pharmaceutical agents. The HPLC methods detailed in this application note provide a robust and reliable framework for the analysis of both diastereomers and enantiomers of Oic. The reversed-phase method with RI detection is a validated, straightforward approach for quantifying diastereomers. For enantiomeric separation, a strategic approach to method development using appropriate chiral stationary phases, particularly anion-exchange types, will yield the necessary resolution for accurate quality assessment.

References

  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(9), 817–824. Longdom Publishing. [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Chromatography & Separation Techniques. Longdom Publishing. [Link]

  • A validated RP-HPLC method for the determination of perindopril erbumine in pharmaceutical formulations. (2011). ResearchGate. [Link]

  • A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PERINDOPRIL ERBUMINE IN PHARMACEUTICAL FORMULATIONS. (n.d.). [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) | LifeTein Peptide Blog. (2024, January 15). LifeTein. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (2020, May 1). LCGC International. [Link]

  • ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. (2017). World Journal of Pharmaceutical Research. [Link]

  • Method development and validation of HPLC tandem/mass spectrometry for quantification of perindopril arginine and amlodipine besylate combination in bulk and pharmaceutical formulations. (2016). National Center for Biotechnology Information. [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1984). The Journal of Organic Chemistry. ACS Publications. [Link]

  • validated stability indicating reverse phase hplc method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms. (n.d.). International Journal of Pharmacy. [Link]

  • Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carbo. (n.d.). Longdom Publishing. [Link]

Sources

Application

The Strategic Role of (2S)-Octahydroindole-2-carboxylic Acid in the Synthesis of Perindopril: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, which is meticulously constructed during its chemical synthesis. This technical guide provides an in-depth exploration of the synthesis of perindopril, with a focused analysis on the pivotal role of the chiral building block, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. We will dissect the synthetic pathway, from the preparation of this key intermediate to its final incorporation into the perindopril molecule. This document provides detailed, field-tested protocols, explains the rationale behind critical process parameters, and offers insights into achieving high yield and pharmaceutical-grade purity.

Introduction: The Stereochemical Imperative in ACE Inhibition

Perindopril functions as a prodrug, which is metabolized in the liver to its active form, perindoprilat.[1] Perindoprilat's potent inhibition of ACE is critically dependent on its three-dimensional structure, which allows it to bind effectively to the enzyme's active site. The bicyclic core of the molecule, derived from (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is fundamental to establishing this required conformation. This specific stereoisomer, often referred to as L-Oic, ensures the correct spatial orientation of the side chains that interact with the ACE enzyme.[2][3] Consequently, the efficient and stereochemically pure synthesis of this intermediate is a primary determinant of the overall success of perindopril manufacturing.[4]

This guide will illuminate the established industrial synthesis route, which can be logically divided into four principal stages:

  • Stage 1: Synthesis of the key chiral intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

  • Stage 2: Protection of the carboxylic acid moiety of the intermediate, typically as a benzyl ester, to prevent unwanted side reactions in the subsequent coupling step.

  • Stage 3: Peptide coupling of the protected intermediate with the N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine side chain.

  • Stage 4: Deprotection of the ester and formation of the pharmaceutically acceptable tert-butylamine salt, perindopril erbumine.

Perindopril_Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Protection cluster_2 Stage 3: Coupling cluster_3 Stage 4: Deprotection & Salt Formation Indoline (S)-Indoline-2-carboxylic Acid OIC_HCl (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid HCl Indoline->OIC_HCl Hydrogenation (PtO2 or Pt/C) BenzylEster Benzyl Ester Intermediate (p-toluenesulfonate salt) OIC_HCl->BenzylEster Esterification (Benzyl Alcohol, PTSA) CoupledProduct Protected Perindopril (Benzyl Ester) BenzylEster->CoupledProduct Peptide Coupling (DCC, HOBt) SideChain N-[(S)-1-ethoxycarbonyl- butyl]-(S)-alanine SideChain->CoupledProduct PerindoprilAcid Perindopril (Free Acid) CoupledProduct->PerindoprilAcid Hydrogenolysis (Pd/C) PerindoprilErbumine Perindopril Erbumine (Final API) PerindoprilAcid->PerindoprilErbumine Salt Formation (tert-butylamine) Perindopril_Assembly OIC_HCl (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid HCl BenzylEster Benzyl Ester Intermediate OIC_HCl->BenzylEster Step 1: Benzyl Esterification (Protection) CoupledProduct Protected Perindopril BenzylEster->CoupledProduct Step 2: Peptide Coupling (Amide Bond Formation) Perindopril Perindopril CoupledProduct->Perindopril Step 3: Hydrogenolysis (Deprotection) SideChain Side Chain SideChain->CoupledProduct

Caption: Key steps in the assembly of the perindopril molecule.

Step 1: Benzyl Esterification (Protection)

The carboxylic acid group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid must be protected to prevent it from interfering with the subsequent amide bond formation. A benzyl ester is commonly used as it can be selectively removed under mild hydrogenolysis conditions that do not affect other functional groups in the molecule.

Rationale: The esterification is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and driven to completion by the azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene. [5]

Protocol 3: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate [5]

  • Reactor Setup: Charge a reactor equipped with a Dean-Stark apparatus with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride (8.0 kg), toluene (35 L), and benzyl alcohol (6.5 kg).

  • Catalyst Addition: Add p-toluenesulfonic acid (8 L).

  • Reaction: Heat the mixture to reflux and remove water azeotropically until the reaction is complete.

  • Work-up: Cool the reaction mixture and proceed to the next step. The resulting p-toluenesulfonate salt is often used directly in the coupling reaction. [6]

Step 2: Peptide Coupling

This is the pivotal step where the two fragments are joined. The reaction involves the activation of the carboxylic acid group of the side chain, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, to facilitate nucleophilic attack by the secondary amine of the octahydroindole intermediate.

Rationale: A combination of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is a classic and effective coupling system. [5][6]DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. [7]The reaction is typically performed in an aprotic solvent like dichloromethane or ethyl acetate. [5][8]Triethylamine is added to neutralize the p-toluenesulfonate salt of the amine component. [8]

Protocol 4: Coupling to form Benzyl Perindopril [8]

  • Reactor Setup: Suspend the p-toluenesulfonate salt of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (100 gm) in methylene chloride (2.0 L).

  • Base Addition: Add triethylamine (70.3 gm) at 20-25°C and stir.

  • Reagent Addition: Add 1-hydroxybenzotriazole (34.5 gm), N-[(S)-carbethoxy-1-butyl]-(S)-alanine (60.4 gm), and dicyclohexylcarbodiimide (57.4 gm) sequentially at 15-minute intervals.

  • Reaction: Stir the heterogeneous mixture at 20-25°C until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Extraction: Wash the filtrate with water.

  • Isolation: Remove the solvent under vacuum. Add diisopropyl ether (~1.0 L) to the oily residue, stir, and filter. Distill the solvent from the filtrate under vacuum to yield the protected perindopril (benzyl perindopril) as an oil.

ParameterValueReference
Coupling AgentsDCC, HOBt[5][6][8]
SolventMethylene Chloride[8]
BaseTriethylamine[8]
Temperature20-25°C[8]
ByproductDicyclohexylurea (DCU)[7]
Expected Yield~99% (crude oil)[8]

Table 3. Key parameters for the peptide coupling reaction.

Final Deprotection and Salt Formation

Step 3: Debenzylation via Hydrogenolysis

The final step in forming the perindopril free acid is the removal of the benzyl protecting group. Catalytic hydrogenolysis is the method of choice for this transformation.

Rationale: This method is highly selective and proceeds under mild conditions. A palladium on carbon (Pd/C) catalyst is used to facilitate the reaction with hydrogen gas. [5][6]The benzyl group is cleaved, releasing toluene as a byproduct, and leaving the desired carboxylic acid.

Protocol 5: Hydrogenolysis of Benzyl Perindopril [5][6]

  • Reactor Setup: Dissolve the crude benzyl perindopril from the previous step in a suitable solvent such as ethanol or a mixture of ethyl acetate and isopropanol. [5]2. Catalyst Addition: Add 5-10% Palladium on carbon catalyst.

  • Hydrogenation: Hydrogenate the mixture under a pressure of hydrogen (e.g., 0.5-7 bar) at ambient temperature until the theoretical amount of hydrogen has been absorbed. [6]4. Work-up: Remove the catalyst by filtration.

  • Isolation: The resulting solution containing perindopril free acid is used directly in the next step.

Formation and Crystallization of Perindopril Erbumine

Perindopril is typically formulated as its tert-butylamine (erbumine) salt to improve its stability and handling properties. [5]The final step is the formation of this salt followed by crystallization to achieve high purity.

Rationale: The addition of tert-butylamine to the perindopril free acid solution results in salt formation. Ethyl acetate is a common solvent for the crystallization of perindopril erbumine. [9]Controlling the cooling rate is crucial for obtaining the desired crystalline form (e.g., alpha form) and ensuring high purity by excluding impurities into the mother liquor.

Protocol 6: Formation and Crystallization of Perindopril Erbumine [5][9]

  • Salt Formation: To the filtrate containing perindopril free acid (e.g., in ethyl acetate), add tert-butylamine (1.5 mL per 4.0 g of perindopril) at room temperature. [9]2. Dissolution: Heat the mixture to reflux to ensure complete dissolution. [9]3. Filtration: Filter the hot solution to remove any particulate matter.

  • Crystallization: Cool the solution to 0-5°C to induce crystallization. [5]5. Isolation: After a hold period (e.g., 30 minutes), isolate the crystalline product by filtration. [9]6. Drying: Wash the crystals with cold ethyl acetate and dry under vacuum at a temperature not exceeding 40°C. [5][9]

    Parameter Value Reference
    Salt Forming Agent tert-butylamine [5][9]
    Crystallization Solvent Ethyl Acetate [9]
    Crystallization Temp. 0-5°C [5]
    Drying Temperature ≤ 40°C [9]

    | Expected Yield | ~90% | [5]|

Table 4. Key parameters for perindopril erbumine salt formation and crystallization.

Conclusion

The synthesis of perindopril is a well-refined process that hinges on the strategic use of the chiral intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Each step, from the stereoselective synthesis of this key building block to the final crystallization of the active pharmaceutical ingredient, is designed to maximize yield and ensure the highest purity. The protocols outlined in this guide represent established and industrially viable methods. A thorough understanding of the rationale behind each step—the choice of protecting groups, the mechanism of the coupling agents, and the conditions for deprotection and crystallization—is essential for researchers and drug development professionals seeking to successfully and efficiently synthesize perindopril and related ACE inhibitors.

References

  • Process for the preparation of perindopril and salts thereof. European Patent EP1864973B1. [Link]

  • Process for the preparation of perindopril.
  • Process for the preparation of perindopril.
  • Perindopril. Wikipedia. [Link]

  • Process for the industrial synthesis of perindopril.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. National Center for Biotechnology Information. [Link]

  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril.
  • Process for the synthesis of N-((S)-1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthese of perindopril.
  • PROCESS FOR PREPARING PERINDOPRIL ERBUMINE. European Patent Office EP1833788B1. [Link]

  • Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office EP1724260B1. [Link]

  • Synthesis of N-[1(S)-ethoxy-carbonyl-3-phenylpropyl]-L-alanine. PrepChem.com. [Link]

  • Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril.
  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]

  • Process for the preparation of perindopril.
  • Process For Industrially Viable Preparation Of Esters Of (S,S,S)octahydroindole 2 Carboxylic Acid. Quick Company. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. Googleapis.com.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Royal Society of Chemistry. [Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

  • Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]

  • The method for preparing perindopril erbumine.
  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Synthesis of (c) N-(1-(S)-Ethoxycarbonylbutyl)-L-alanine. PrepChem.com. [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]

Sources

Method

Application Notes &amp; Protocols: Advanced Peptide Coupling Strategies for (2S)-Octahydroindole-2-carboxylic Acid

Introduction: The Challenge and Opportunity of Incorporating Oic (2S)-octahydroindole-2-carboxylic acid (Oic) is a non-proteinogenic, bicyclic amino acid of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Incorporating Oic

(2S)-octahydroindole-2-carboxylic acid (Oic) is a non-proteinogenic, bicyclic amino acid of significant interest in medicinal chemistry and drug development.[1] As a conformationally constrained analog of proline, its incorporation into peptide sequences introduces profound structural effects. The fused cyclohexane ring imparts significant rigidity to the peptide backbone, which can stabilize specific secondary structures like β-turns and helices.[1][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3] Furthermore, Oic's saturated bicyclic system increases lipophilicity, a property that can improve a peptide's metabolic stability and ability to cross biological membranes, thereby enhancing bioavailability.[3]

However, the very features that make Oic a valuable tool also present a significant synthetic challenge. The secondary amine and the sterically hindered α-carbon make the formation of the peptide bond a kinetically demanding process. Traditional coupling methods, such as those employing carbodiimides like DCC or DIC alone, are often inefficient, leading to low yields, slow reaction rates, and an increased risk of side reactions, particularly epimerization.[4] Therefore, successful and high-fidelity incorporation of Oic into a peptide sequence necessitates the use of advanced, highly reactive coupling reagents and optimized protocols. This guide provides a detailed overview of field-proven methods and step-by-step protocols for the efficient coupling of Oic in both solid-phase and solution-phase peptide synthesis.

The Causality of Coupling: Activating the Carboxyl Group

Peptide coupling is a two-step process involving the activation of a carboxylic acid group, followed by nucleophilic attack from an amine to form the amide bond.[5] For a sterically hindered amino acid like Oic, the efficiency of both steps is critical. The activation must generate a highly reactive intermediate that is susceptible to attack by the incoming amine, yet stable enough to minimize side reactions. The choice of coupling reagent is therefore paramount. Modern coupling reagents are broadly classified into phosphonium and aminium/uronium salts, which generate highly reactive active esters in situ. These reagents are preferred for difficult couplings because they produce rapid reactions and are generally free of the side reactions that plague simpler methods.

G cluster_workflow General Peptide Synthesis Workflow A N-Terminally Protected Peptide-Resin B Fmoc Deprotection (e.g., Piperidine/DMF) A->B Step 1 C Free N-Terminus (Amine Component) B->C G Peptide Bond Formation (Acylation) C->G D Fmoc-Oic-OH (Carboxyl Component) E Coupling Reagent + Base (Carboxyl Activation) D->E F Activated Fmoc-Oic-OH (Active Ester Intermediate) E->F Step 2a F->G Step 2b H Elongated Peptide-Resin G->H

Caption: General workflow for solid-phase peptide synthesis (SPPS) involving Oic.

High-Efficiency Coupling Reagents for Oic

For demanding couplings involving Oic, aminium/uronium and modern phosphonium reagents are the methods of choice. They offer superior reactivity and are proven to be effective for sterically hindered systems.[4]

Aminium/Uronium Reagents: The HATU Gold Standard

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective and widely used coupling reagents.[6] It is more reactive than its benzotriazole-based counterpart, HBTU, and leads to faster couplings with less epimerization.[6][7] The mechanism involves the formation of a highly reactive OAt active ester, which is more susceptible to nucleophilic attack than the corresponding OBt ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.

Mechanism of Action:

  • A non-nucleophilic base (e.g., DIEA, 2,4,6-collidine) deprotonates the carboxylic acid of Fmoc-Oic-OH.[8]

  • The resulting carboxylate attacks the electron-deficient carbon of HATU.[8]

  • This generates the highly reactive OAt active ester intermediate.[8]

  • The amine component of the growing peptide chain attacks the carbonyl carbon of the active ester, forming the tetrahedral intermediate, which then collapses to yield the desired peptide bond and releases the HOAt byproduct.[8]

G cluster_mechanism HATU Activation and Coupling Mechanism RCOOH Fmoc-Oic-OH RCOO Fmoc-Oic-O⁻ RCOOH->RCOO + Base - BH⁺ Base Base (DIEA) ActiveEster OAt Active Ester RCOO->ActiveEster + HATU HATU HATU Peptide Fmoc-Oic-NH-Peptide ActiveEster->Peptide + H₂N-Peptide HOAt HOAt ActiveEster->HOAt (byproduct) Amine H₂N-Peptide G cluster_mechanism COMU Activation and Coupling Mechanism RCOOH Fmoc-Oic-OH RCOO Fmoc-Oic-O⁻ RCOOH->RCOO + Base - BH⁺ Base Base (DIEA) ActiveEster Oxyma Active Ester RCOO->ActiveEster + COMU COMU COMU Peptide Fmoc-Oic-NH-Peptide ActiveEster->Peptide + H₂N-Peptide Oxyma Oxyma ActiveEster->Oxyma (byproduct) Amine H₂N-Peptide

Caption: Simplified mechanism of peptide bond formation using COMU.

Comparative Analysis of Recommended Coupling Reagents

The selection of a coupling reagent depends on several factors including the synthetic strategy (solid-phase vs. solution), the specific sequence, cost, and safety considerations.

ReagentReagent TypeKey Features & MechanismAdvantages for Oic CouplingDisadvantages / Considerations
HATU Aminium SaltForms highly reactive OAt active ester. [8]Extremely fast and efficient, minimizes epimerization, widely documented success with hindered amino acids. [4][6]Higher cost, based on potentially explosive HOAt, excess reagent can cap the free amine. [6][7]
COMU Aminium SaltForms highly reactive Oxyma active ester. [9]Safety (non-explosive), high efficiency comparable to HATU, water-soluble byproducts, requires less base. [5][9][10]Can be less stable in DMF over long periods compared to other reagents. [11]
PyAOP Phosphonium SaltForms OAt active ester, similar to HATU. Highly effective for hindered and N-methyl amino acids. [6]Byproducts can be more difficult to remove in solution-phase synthesis.
DIC/HOBt CarbodiimideForms OBt active ester via an O-acylisourea intermediate. [6][12]Cost-effective, well-established.Less reactive than aminium/phosphonium reagents, higher risk of epimerization and incomplete coupling with Oic. [4][12]

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of reaction times and equivalents may be necessary depending on the specific peptide sequence. Commercially available Fmoc-(2S,3aS,7aS)-Oic-OH is used in these protocols. [1]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide

This protocol utilizes the standard Fmoc/tBu strategy on a Rink Amide resin for the synthesis of a C-terminally amidated peptide. [13] Materials:

  • Rink Amide MBHA resin (e.g., 0.5 mmol/g substitution)

  • Fmoc-protected amino acids, including Fmoc-Oic-OH

  • Coupling Reagent: HATU or COMU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling the First Amino Acid: Perform a standard coupling protocol for the first amino acid C-terminal to the Oic residue.

  • Iterative Cycles (Pre-Oic Residues): Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Coupling of Fmoc-Oic-OH (Critical Step):

    • Perform the Fmoc deprotection of the N-terminal amine on the resin as described in step 2.

    • In a separate vial, pre-activate the Fmoc-Oic-OH. Dissolve Fmoc-Oic-OH (3.0 eq.), HATU or COMU (2.9 eq.) in DMF. Add DIEA (6.0 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Rationale: Pre-activation ensures the formation of the active ester before addition to the resin, which is crucial for maximizing coupling efficiency with the sterically hindered Oic. [14]Using slightly less than a full equivalent of the coupling reagent relative to the amino acid minimizes potential side reactions.

    • Add the activated Fmoc-Oic-OH solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For particularly difficult couplings, this time can be extended or a double coupling (repeating the step) can be performed.

    • Self-Validation: Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), a second coupling is required.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue with iterative deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection. Wash the resin with DMF, followed by DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA filtrate containing the crude peptide. [13]8. Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether. [13] * Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times. [13] * Dry the crude peptide pellet under vacuum. Purify by reverse-phase HPLC and confirm identity by mass spectrometry.

Protocol 2: Solution-Phase Coupling of Fmoc-Oic-OH

This protocol describes the coupling of Fmoc-Oic-OH to an amino acid methyl ester hydrochloride salt.

Materials:

  • Fmoc-Oic-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling Reagent: COMU

  • Base: DIEA

  • Solvents: DMF or DCM, Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃, saturated NaCl (brine)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Fmoc-Oic-OH (1.0 eq.) and the amino acid methyl ester hydrochloride (1.0 eq.) in DMF at 0°C (ice bath).

  • Base Addition: Add DIEA (2.5 eq.) to the mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent equivalents facilitate the coupling reaction.

  • Coupling Reagent Addition: Add COMU (1.0 eq.) to the reaction mixture. [15]The solution may change color, indicating the start of the reaction. [15]4. Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Rationale: The aqueous washes remove the water-soluble COMU byproducts, excess base, and unreacted starting materials, simplifying purification. [9][10] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel. Characterize the product by NMR and mass spectrometry.

Minimizing Epimerization: A Critical Consideration

Epimerization, the loss of chiral integrity at the α-carbon, is a significant risk during peptide synthesis, especially when activating the carboxyl group. [16]The risk is heightened for sterically hindered residues. [17] Key Strategies to Suppress Epimerization:

  • Use High-Efficiency Reagents: Aminium/uronium and phosphonium reagents like HATU and COMU form active esters that react much faster with the amine component than they undergo epimerization via the oxazolone pathway. * Control the Base: Use a non-nucleophilic, sterically hindered base like DIEA or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction, as excess base promotes epimerization. [16]COMU's requirement for only one equivalent of base is a distinct advantage here. [6][15]* Solvent Choice: While DMF is common for its excellent solvating properties, less polar solvents like DCM or THF can sometimes reduce epimerization rates, although solubility may become an issue. [18]* Low Temperature: Performing the coupling at lower temperatures (e.g., starting at 0°C) can help suppress the rate of epimerization. [17]

Conclusion

The successful incorporation of (2S)-octahydroindole-2-carboxylic acid is a powerful strategy for designing next-generation peptide therapeutics with enhanced structural stability and bioavailability. While its steric hindrance poses a synthetic challenge, the use of modern high-reactivity coupling reagents such as HATU and COMU, combined with carefully optimized protocols, enables its efficient and high-fidelity inclusion into peptide sequences. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently leverage the unique properties of Oic to advance their drug discovery programs.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & Garcia-Martin, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221. Retrieved from [Link]

  • Delgado-Martín, C., et al. (2013). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 9, 2336–2343. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1346. Retrieved from [Link]

  • El-Faham, A., et al. (2010). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Cuevas-Zuviria, B., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. Retrieved from [Link]

  • Watanabe, T. (n.d.). Epimerization of Peptide. SlideShare. Retrieved from [Link]

  • LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. Retrieved from [Link]

  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Galdeano, C., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6268. Retrieved from [Link]

  • Afridi, S., et al. (2017). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry, 15(2), 348–354. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2S)-Octahydroindole-2-carboxylic Acid Stereoisomers

Welcome to the technical support center for the purification of (2S)-octahydroindole-2-carboxylic acid (OIC) stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2S)-octahydroindole-2-carboxylic acid (OIC) stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with separating these critical chiral intermediates. As a key building block in the synthesis of ACE inhibitors like Perindopril and Trandolapril, achieving high stereoisomeric purity is paramount.[1][2][3]

This document provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure your purification processes are both efficient and robust.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Diastereomeric Salt Crystallization

Q1: The diastereomeric excess (d.e.) of my crystallized salt is consistently low. What factors should I investigate?

A1: Low diastereomeric excess is a common issue stemming from suboptimal selectivity during crystallization. The primary cause is often an inappropriate solvent system where the solubility difference between the two diastereomeric salts is insufficient.

  • Underlying Cause: The goal of diastereomeric salt resolution is to exploit the different physical properties (like solubility) of diastereomers.[4][5] If both salts are either too soluble or too insoluble in the chosen solvent, they will tend to co-precipitate, leading to poor enrichment.

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical step. Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[6] An ideal starting point is a solvent where the racemic mixture and resolving agent have moderate solubility.

    • Mixed Solvent Systems: Employing a solvent/anti-solvent system provides greater control over solubility.[6] For example, dissolving the salt in a good solvent (like methanol) and then slowly adding an anti-solvent (like ethyl acetate) can induce selective precipitation of the less soluble diastereomer.

    • Control Cooling Rate: A slow, controlled cooling profile is essential. Rapid cooling can trap impurities and promote the crystallization of the more soluble diastereomer, thus lowering the d.e.[6]

    • Recrystallization: A single crystallization is often insufficient. Recrystallizing the enriched salt, sometimes in a different solvent system, can significantly enhance the diastereomeric purity.[6]

Q2: My yield of the desired diastereomeric salt is very low, even though the d.e. is acceptable. How can I improve it?

A2: Low yield typically points to two main issues: either the desired salt is too soluble in the mother liquor, or the crystallization conditions are not optimized for recovery.

  • Underlying Cause: A significant portion of your target diastereomer remains dissolved in the solvent at the final crystallization temperature.

  • Troubleshooting Steps:

    • Optimize Final Temperature: Ensure your final crystallization temperature is low enough to minimize the solubility of the desired salt without causing the undesired salt to crash out.

    • Anti-Solvent Addition: If the desired salt is highly soluble, introducing an anti-solvent can effectively reduce its solubility and increase the overall yield.[6]

    • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent is crucial. Using exactly 0.5 equivalents of the resolving agent relative to the racemate is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other in solution.[7] Adjusting this ratio may be necessary based on the specific properties of your system.

Chiral High-Performance Liquid Chromatography (HPLC)

Q3: I'm observing poor peak resolution or merged peaks on my chiral HPLC column. How can I fix this?

A3: A decline in chiral column resolution can be sudden or gradual and is often related to column contamination, mobile phase issues, or degradation of the stationary phase.

  • Underlying Cause: The intricate chiral environment of the stationary phase, which is responsible for separating the enantiomers, has been compromised.

  • Troubleshooting Steps:

    • Column Washing: Chiral columns, especially when used with non-polar mobile phases like hexane/IPA, can accumulate non-polar residues from samples.[8] Implement a regular washing protocol. Flushing the column with a stronger, more polar solvent like 100% ethanol can often restore performance.[8] Always follow the manufacturer's guidelines for solvent compatibility.

    • Mobile Phase Composition: Small changes in the mobile phase can have a large impact on chiral separations. The percentage of the polar modifier (e.g., isopropanol) is critical. Re-optimize the mobile phase composition. Even trace amounts of water in your solvents can affect resolution.[8]

    • Check for Contamination: A split or "M-shaped" peak often indicates contamination at the column inlet or a partially blocked frit.[9] Try reversing and flushing the column. Always use a guard column and filter your samples to prevent this.[9][10]

    • Temperature Control: Ensure the column temperature is stable and optimized. Temperature affects both solvent viscosity and the interactions between the analyte and the stationary phase.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying (2S)-octahydroindole-2-carboxylic acid stereoisomers?

A1: The two predominant industrial methods are Diastereomeric Salt Crystallization and Preparative Chiral Chromatography .

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic OIC with a single, pure enantiomer of a chiral resolving agent (typically a chiral base or acid) to form two diastereomeric salts.[5] Because diastereomers have different physical properties, they can be separated by fractional crystallization.[4][5] This method is often cost-effective for large-scale production.[11][12]

  • Preparative Chiral HPLC: This method uses a chiral stationary phase (CSP) to directly separate the enantiomers. While it can be more expensive due to the cost of the specialized columns and solvents, it offers high resolution and can be automated.[13] It is particularly useful when suitable resolving agents cannot be found.

Q2: How do I choose between diastereomeric salt crystallization and chiral HPLC?

A2: The choice depends on scale, cost, timeline, and the specific properties of the compound.

FeatureDiastereomeric Salt CrystallizationPreparative Chiral HPLC
Scale Excellent for large, multi-kilogram scale.[5]Ideal for lab to pilot scale (mg to kg).[14]
Cost Lower cost of goods if resolving agent is cheap or recyclable.[11][12]Higher initial and running costs (chiral column, solvent consumption).[13]
Development Time Can be time-consuming due to the need for screening resolving agents and solvents.[7]Faster method development, but requires screening of various chiral columns and mobile phases.
Throughput Batch process, can be slower.Can be run continuously for higher throughput.[14]
Waste Can generate significant solvent waste.Generates large volumes of solvent waste.[13]

Q3: What analytical techniques are essential for confirming the purity of the final product?

A3: A combination of techniques is required for complete validation:

  • Chiral HPLC: This is the gold standard for determining enantiomeric and diastereomeric purity (e.g., enantiomeric excess, e.e.). A validated HPLC method is crucial for quality control.[2]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify impurities.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]

  • Optical Rotation: Measures the rotation of plane-polarized light, which is a characteristic property of a pure enantiomer.[15]

Visual Workflow: Purification via Diastereomeric Salt Crystallization

The following diagram outlines the logical steps involved in a typical diastereomeric salt resolution process.

G cluster_prep Preparation cluster_reaction Salt Formation cluster_sep Separation & Isolation cluster_final Final Product Generation racemate Racemic OIC Mixture (R-OIC + S-OIC) dissolve Dissolve in Screened Solvent racemate->dissolve agent Chiral Resolving Agent (e.g., R-Base) agent->dissolve salts Diastereomeric Salt Mixture (R-OIC, R-Base) + (S-OIC, R-Base) dissolve->salts crystallize Controlled Cooling & Crystallization salts->crystallize filter Filtration crystallize->filter solid Solid Crystal (Enriched in less soluble salt, e.g., S-OIC, R-Base) filter->solid Solid Phase mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., R-OIC, R-Base) filter->mother_liquor Liquid Phase liberate Liberate Free Acid (pH adjustment) solid->liberate final_product Pure (2S)-OIC liberate->final_product qc QC Analysis (Chiral HPLC, NMR) final_product->qc

Caption: Workflow for Diastereomeric Salt Crystallization.

Detailed Experimental Protocols

Protocol 1: Analytical Chiral HPLC for Purity Assessment

This protocol describes a method for determining the stereoisomeric purity of OIC, which is crucial for in-process control and final product release. Since OIC is a non-chromophoric compound, derivatization or a universal detector like a Refractive Index (RI) detector is necessary.[2]

  • Instrumentation:

    • Agilent HPLC 1100 series or equivalent.[2]

    • Refractive Index Detector (RID).[2]

    • Chiral Stationary Phase: Ultron ES-OVM column (150 mm x 4.6 mm, 5 µm) or equivalent protein-based chiral column.[3] Note: Direct separation on a C18 column is also possible for diastereomers but not enantiomers.[2]

  • Pre-column Derivatization (if UV detector is used):

    • React the OIC sample with Phenyl isothiocyanate (PITC) to form a UV-active derivative.[3] This step is necessary to achieve sensitivity with a standard UV detector.

  • Chromatographic Conditions (Example for Diastereomer Separation on C18):

    • Mobile Phase: 10 mM potassium phosphate buffer, pH adjusted to 3.0.[2]

    • Stationary Phase: Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm).[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Column Temperature: 35°C.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Prepare a stock solution by dissolving 25 mg of the OIC sample in 10 mL of the mobile phase.[2]

  • Validation & Analysis:

    • Run a standard containing all possible stereoisomers to determine retention times.

    • Inject the sample and integrate the peak areas to calculate the percentage of each isomer and determine the enantiomeric or diastereomeric excess. The method should be validated according to ICH guidelines for accuracy, precision, and linearity.[2]

Protocol 2: Bench-Scale Diastereomeric Salt Crystallization

This protocol provides a general workflow. The specific resolving agent, solvent, and temperatures must be determined empirically.

  • Screening:

    • Select a range of commercially available, enantiomerically pure resolving agents (e.g., chiral amines like (R)-1-phenylethylamine or chiral acids like (+)-tartaric acid).[4][7]

    • Screen for salt formation and crystallization in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures thereof).

  • Salt Formation:

    • In a reaction vessel, dissolve 1.0 equivalent of the racemic OIC mixture in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent in the same hot solvent.[7]

    • Slowly add the resolving agent solution to the OIC solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is critical for selective crystallization.[6]

    • Further cool the mixture in an ice bath for a defined period to maximize the precipitation of the less soluble salt.

  • Isolation and Analysis:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze a small sample of the crystals. To do this, liberate the free OIC by dissolving the salt in water and adjusting the pH, followed by extraction. Analyze the extracted OIC via the chiral HPLC method (Protocol 1) to determine the diastereomeric excess (d.e.).

  • Recrystallization (if required):

    • If the d.e. is not satisfactory, dissolve the crystalline solid in a minimal amount of hot solvent and repeat the crystallization process to further enrich the desired diastereomer.[6]

References

  • Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]

  • Elati, C. R., et al. (2007). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Arkivoc. [Link]

  • Zheng, J., et al. (2009). Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization. Journal of Chromatography A. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

  • Nagy, Z. K., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Crystal Growth & Design. [Link]

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. [Link]

  • LibreTexts Chemistry. (2019). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Miyaji, H., et al. (2023). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Symmetry. [Link]

  • Horvath, Z., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad. [Link]

  • Raval, K., & Patel, H. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences. [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate. [Link]

  • Horvath, Z., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • ResearchGate. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Patsnap. (2025). Scaling Up Protein Purification: From Lab to Pilot Scale. Patsnap Synapse. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

Welcome to the technical support center for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic). This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key chiral building block for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril, achieving high yield and stereochemical purity of the desired (2S,3aS,7aS) isomer is paramount.[1][2] This resource consolidates field-proven insights and literature-backed protocols to help you navigate the common challenges of this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q1: My diastereoselectivity is poor, resulting in a mixture of isomers. How can I improve the formation of the desired (2S,3aS,7aS) product?

A1: Achieving high diastereoselectivity is the most critical challenge in this synthesis due to the three stereogenic centers. [2] The desired all-cis configuration ((2S,3aS,7aS) from an (S)-precursor) is thermodynamically favored, but kinetic factors can lead to the formation of other diastereomers.[1]

Root Cause Analysis: The stereochemical outcome is primarily determined during the catalytic hydrogenation of the indoline precursor. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. The facial selectivity of this hydrogen delivery is influenced by several factors:

  • Catalyst Choice: Different metal catalysts have different surface properties and affinities, influencing how the substrate docks. Platinum (e.g., PtO₂, Adams' catalyst) and Palladium (e.g., Pd/C) are common, but their performance can vary.[1]

  • Solvent System: The solvent affects the solubility of the substrate and the catalyst's activity. Acidic media, like acetic acid, are often used and can influence the conformation of the substrate and the reaction mechanism.[3]

  • Temperature and Pressure: These parameters control the reaction kinetics. Higher temperatures can sometimes provide enough energy to overcome activation barriers for less-favored pathways, potentially reducing selectivity.

Troubleshooting Workflow & Solutions:

G problem Poor Diastereoselectivity cause1 Sub-optimal Catalyst problem->cause1 cause2 Incorrect Solvent/ Acid Conditions problem->cause2 cause3 Non-optimal Temperature/ Pressure problem->cause3 sol1 Switch to PtO₂ (Adams' catalyst). Often provides high cis-selectivity. cause1->sol1 Action sol4 Verify catalyst activity and loading. Use fresh, high-quality catalyst. cause1->sol4 Check sol2 Ensure high-purity Acetic Acid. Water content can affect catalyst activity. cause2->sol2 Action sol3 Maintain temperature at 50-60°C. Avoid excessive heat. cause3->sol3 Action

Caption: Troubleshooting logic for poor diastereoselectivity.

Recommended Actions:

  • Optimize the Catalyst System: While various catalysts can be used, hydrogenation of (S)-indoline-2-carboxylic acid with Platinum(IV) oxide (PtO₂, Adams' catalyst) in acetic acid is a well-documented and reliable method for producing the all-cis (2S,3aS,7aS) isomer with high selectivity.[3]

  • Control Reaction Temperature: Maintain the reaction temperature strictly, for instance at 60°C as reported in successful protocols.[3] Excursions to higher temperatures can decrease selectivity.

  • Modify Reaction Conditions: If selectivity issues persist, modifying the solvent, temperature, or adding an acid can alter the outcome.[1] Systematic optimization may be necessary.

Q2: My overall yield is consistently low. Where am I losing material?

A2: Low yield can stem from incomplete reactions, side-product formation, or losses during workup and purification.

Root Cause Analysis:

  • Incomplete Hydrogenation: The catalyst may be poisoned or deactivated, or the hydrogen pressure/delivery may be insufficient.

  • Side Reactions: Although the hydrogenation of the indoline ring is generally clean, impurities in the starting material can lead to side products.

  • Purification Losses: The product is a zwitterionic amino acid, and its solubility can be tricky. Significant material can be lost during crystallization if the solvent system and conditions are not optimized. The desired diastereomer must be effectively separated from others.[1]

Recommended Actions:

Troubleshooting StepAction & Rationale
1. Verify Reaction Completion Use an appropriate analytical method (e.g., TLC, LC-MS) to monitor the disappearance of the starting material. If the reaction stalls, the catalyst is likely the issue.
2. Assess Catalyst Health Ensure the catalyst is fresh and not poisoned. Common poisons include sulfur or halogenated compounds. Pre-reducing the PtO₂ catalyst in the solvent before adding the substrate can sometimes improve activity.
3. Optimize Hydrogen Delivery Ensure the reaction vessel is properly sealed and purged. Use a reliable hydrogen source and maintain consistent pressure (e.g., 50-60 psi) throughout the reaction.[4]
4. Refine Purification Protocol After filtering the catalyst, the solvent (acetic acid) is typically removed under vacuum. The crucial step is the recrystallization of the crude residue. Ethanol is reported to be an effective solvent for selectively crystallizing the (2S,3aS,7aS) isomer, leaving more soluble impurities and diastereomers in the mother liquor.[3]
Q3: I am struggling with the final purification. How can I effectively isolate the pure (2S,3aS,7aS) isomer?

A3: Purification relies on exploiting the different physicochemical properties of the diastereomers, primarily through crystallization or chromatography.

Root Cause Analysis: The various stereoisomers of octahydroindole-2-carboxylic acid often have very similar properties, making separation challenging. The success of purification depends heavily on the diastereomeric ratio in the crude mixture; a higher ratio makes purification by crystallization significantly easier.

Recommended Actions:

  • Diastereoselective Crystallization: This is the most common and industrially viable method.

    • Solvent Screening: While ethanol is a good starting point, a systematic screen of other alcohols (e.g., methanol, isopropanol) or solvent/anti-solvent systems may yield better results for your specific impurity profile.

    • Controlled Cooling: Avoid crash-cooling the solution. A slow, controlled cooling rate promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure desired isomer can also be highly effective.

  • Chromatographic Separation: While less common for large-scale production, preparative chromatography can be used to isolate the pure isomer.

    • HPLC Analysis: An established HPLC method using a C18 column and a refractive index (RI) detector is essential for quantifying the purity of your final product and the composition of the mother liquor.[1] This is critical because the molecule lacks a strong UV chromophore.[1]

  • Chemical Resolution: For separating enantiomers or purifying a specific diastereomer, chemical resolution is an option. This involves forming diastereomeric salts with a chiral resolving agent (e.g., L-mandelic acid, diaroyl-L-tartaric acid), separating the salts by crystallization, and then liberating the desired isomer.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis? The most common and well-documented precursor for the stereoselective synthesis of (2S,3aS,7aS)-Oic is (S)-indoline-2-carboxylic acid .[3] The stereochemistry at the C2 position is retained during the synthesis, and the hydrogenation reaction establishes the two new stereocenters at C3a and C7a, typically with a cis-fusion.

Q2: How can I monitor the reaction and analyze the final product's purity? Given the lack of a strong UV chromophore, standard UV-based HPLC is not ideal. The industry-standard method is Reverse-Phase HPLC with a Refractive Index Detector (RI) .[1] For reaction monitoring, Thin-Layer Chromatography (TLC) can be used, but visualization may require staining with an agent like ninhydrin or cerium molybdate.[3] ¹H and ¹³C NMR spectroscopy are also essential for structural confirmation and purity assessment.[3]

Q3: What are the key safety precautions for catalytic hydrogenation? Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Pd/C when dry).

  • Proper Equipment: Use a dedicated hydrogenation apparatus (e.g., a Parr shaker) rated for the intended pressure.

  • Inert Atmosphere: Always purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.

  • Catalyst Handling: Handle catalysts in a well-ventilated area or fume hood. Do not allow dry palladium or platinum catalysts to come into contact with flammable solvents in the presence of air. Filter the catalyst under an inert atmosphere if possible.

Q4: Can I synthesize other stereoisomers of Oic? Yes, other stereoisomers can be synthesized, though it often requires different strategies. For example, starting with (R)-indoline-2-carboxylic acid would lead to the enantiomeric series. Accessing epimers like (2R,3aS,7aS)-Oic often involves more complex methods, such as epimerization followed by laborious crystallization or the use of chiral auxiliaries to direct the stereochemistry differently.[2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Hydrogenation

This protocol is adapted from established literature procedures.[3]

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Purification a Charge (S)-indoline-2-carboxylic acid and Acetic Acid to reactor b Add PtO₂ catalyst a->b c Purge vessel with N₂, then introduce H₂ (50-60 psi) b->c d Heat to 60°C and stir for 24 hours c->d e Cool, vent, and filter off catalyst through Celite d->e f Evaporate solvent (acetic acid) in vacuo e->f g Recrystallize crude solid from Ethanol f->g h Isolate pure (S,S,S)-1 by filtration g->h

Caption: Experimental workflow for the synthesis of (S,S,S)-Oic.

Materials & Equipment:

  • (S)-indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Ethanol (anhydrous)

  • Hydrogenation reactor (e.g., Parr apparatus)

  • Celite or another filter aid

Step-by-Step Procedure:

  • Reactor Charging: In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[3]

  • Catalyst Addition: Carefully add PtO₂ (e.g., 300 mg, 10 wt%) to the solution.[3]

  • Hydrogenation: Seal the reactor. Purge the system thoroughly with nitrogen, then evacuate and backfill with hydrogen gas. Pressurize the reactor to 50-60 psi of hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 60°C. Maintain the temperature and pressure for 24 hours, monitoring hydrogen uptake.[3]

  • Workup: After 24 hours, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the catalyst pad with a small amount of acetic acid.[3]

  • Solvent Removal: Combine the filtrate and washings. Remove the acetic acid under reduced pressure (rotary evaporation) to yield a solid residue.[3]

  • Crystallization: Recrystallize the resulting crude solid from hot ethanol. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This should yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (expected yield: ~85%).[3]

Protocol 2: HPLC Analysis of Diastereomeric Purity

This method is a general guideline based on published analytical techniques for Oic isomers.[1]

Instrumentation & Columns:

  • HPLC system with a Refractive Index (RI) detector.

  • C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).[1]

Mobile Phase & Conditions:

  • Mobile Phase: 10 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 35°C.[1]

Sample Preparation:

  • Accurately weigh and dissolve ~50 mg of the Oic sample in a 10 mL volumetric flask, using the mobile phase as the diluent.[1]

  • Prepare standards of any available diastereomers in the same manner to confirm retention times.

Analysis:

  • Inject the sample onto the HPLC system.

  • Integrate the peaks corresponding to the different isomers.

  • Calculate the percentage purity of the desired (2S,3aS,7aS) isomer based on the relative peak areas.

References

  • Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science. Available at: [Link]

  • Vidal-Lletjós, S., et al. (2016). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Akhtar, H., et al. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent EP 1 724 260 B1. Available at: [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science. Available at: [Link]

  • LifeTein (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. Available at: [Link]

  • Viveros-Ceballos, J. L., et al. (2017). First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. ChemistryViews. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid

Welcome to the technical support center for the stereoselective synthesis of octahydroindole-2-carboxylic acid (Oic). This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of octahydroindole-2-carboxylic acid (Oic). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable proline analogue. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes.

Octahydroindole-2-carboxylic acid is a conformationally constrained proline analogue that enhances the metabolic stability and bioavailability of peptides, making it a crucial component in pharmaceuticals like perindopril and trandopril.[1] However, its synthesis is challenging due to the presence of three stereocenters, which gives rise to eight possible stereoisomers.[1] This guide will address the common hurdles in isolating the desired stereoisomer in high purity.

Part 1: Frequently Asked Questions (FAQs)

What are the primary challenges in the stereoselective synthesis of octahydroindole-2-carboxylic acid?

The main difficulties lie in controlling the stereochemistry at the three chiral centers (C2, C3a, and C7a). The catalytic hydrogenation of indole-2-carboxylic acid or its derivatives, a common synthetic route, often yields a mixture of diastereomers that can be difficult to separate.[2] Subsequent purification and isolation of a single, enantiomerically pure stereoisomer require robust analytical methods and purification strategies.[1]

How many stereoisomers of octahydroindole-2-carboxylic acid are possible?

With three stereogenic centers, there are 23 = 8 possible stereoisomers (four pairs of enantiomers).[1][2] The most commonly used isomer in pharmaceutical applications is the (2S,3aS,7aS) configuration, often referred to as L-Oic.[1]

What are the common starting materials for the synthesis?

A frequent starting material is (S)-indoline-2-carboxylic acid, which is commercially available. This precursor is then catalytically hydrogenated to produce a mixture of octahydroindole-2-carboxylic acid diastereomers.[3] Other approaches may utilize chiral precursors like L-serine.[1]

Which analytical methods are suitable for characterizing the stereoisomers of Oic?

Due to the lack of a chromophore, standard UV detection in HPLC is not effective. A refractive index detector (RID) is a suitable alternative for quantifying the different isomers.[2] For accurate determination of enantiomeric excess, chiral chromatography or derivatization with a chiral agent followed by achiral chromatography is often necessary. NMR spectroscopy is also a powerful tool for determining the relative stereochemistry of the diastereomers.

Part 2: Troubleshooting Guide

Problem: Poor Diastereoselectivity in the Catalytic Hydrogenation of Indoline-2-carboxylic Acid

Q: My catalytic hydrogenation of (S)-indoline-2-carboxylic acid is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: The diastereoselectivity of this hydrogenation is highly dependent on the reaction conditions. Here are some factors to consider:

  • Catalyst Choice: While both Palladium on carbon (Pd/C) and Platinum oxide (PtO₂) are used, PtO₂ in acetic acid has been reported to give good diastereoselectivity, favoring the formation of the (S,S,S) isomer from (S)-indoline-2-carboxylic acid.[3]

  • Solvent: Acetic acid is a commonly used solvent that can influence the stereochemical outcome.[3]

  • Temperature and Pressure: These parameters can also affect the diastereomeric ratio. It is advisable to start with the reported conditions (e.g., 60°C at atmospheric pressure with PtO₂) and optimize from there.[3]

It's important to note that even under optimized conditions, obtaining a single diastereomer from this reaction is unlikely. The goal is to enrich the mixture with the desired isomer to facilitate subsequent purification.

Problem: Difficulty Separating Diastereomers After Hydrogenation

Q: I am struggling to separate the diastereomers of octahydroindole-2-carboxylic acid by fractional crystallization. What are my options?

A: Fractional crystallization of these diastereomers can indeed be challenging and often results in low yields.[3] A more efficient and robust method involves diastereoselective derivatization.

One highly effective strategy is the selective condensation of one epimer with an aldehyde, such as trichloroacetaldehyde.[3] In a mixture of (2S,3aS,7aS)-Oic and its C2-epimer, (2R,3aS,7aS)-Oic, the (2R,3aS,7aS) epimer can selectively react to form a tricyclic oxazolidinone derivative. This difference in reactivity is due to steric hindrance; the formation of the oxazolidinone from the (2S,3aS,7aS) isomer is sterically disfavored.[3]

The resulting derivatized compound can be easily separated from the unreacted (2S,3aS,7aS)-Oic by simple filtration or column chromatography. The oxazolidinone can then be hydrolyzed under acidic conditions to yield the pure (2R,3aS,7aS)-Oic.[3]

Problem: Low Yield After Epimerization

Q: I am attempting to epimerize (2S,3aS,7aS)-Oic to obtain the (2R,3aS,7aS) isomer, but the yield is low after purification. How can I optimize this process?

A: Epimerization at the C2 position can be achieved by heating in acetic acid with a catalytic amount of an aldehyde like salicylaldehyde.[3] A key finding is that prolonged reaction times can significantly shift the equilibrium to favor the thermodynamically more stable epimer. While a 1-hour reaction may yield a 50:50 mixture, extending the reaction time to 24 hours can enrich the mixture to a ratio of approximately 23:77 in favor of the (2R,3aS,7aS) epimer.[3]

Following the epimerization, instead of relying on laborious crystallizations, employing the diastereoselective derivatization with trichloroacetaldehyde as described above will lead to a much higher overall yield of the desired epimer.[3]

Problem: Inconsistent Results with the Trichloromethyloxazolidinone Derivatization

Q: What are the critical parameters for the selective condensation reaction with trichloroacetaldehyde?

A: For reproducible results, ensure the following:

  • Anhydrous Conditions: The reaction should be carried out under an inert atmosphere (e.g., argon) with dry solvents (acetonitrile is commonly used).[3] Water can interfere with the reaction.

  • Purity of Reagents: Use anhydrous trichloroacetaldehyde.

  • Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 24 hours at room temperature) to ensure complete conversion of the reactive epimer.[3]

Q: I am having trouble hydrolyzing the oxazolidinone derivative. What are the recommended conditions?

A: For the hydrolysis of the non-substituted oxazolidinone, treatment with a 3N solution of HCl in anhydrous ethyl acetate at room temperature for 24 hours is effective.[3] If you are hydrolyzing an α-alkylated oxazolidinone derivative, more forcing conditions are required, such as refluxing in a mixture of 6N HCl and acetic acid for 12 hours.[3]

Problem: Difficulty with Alpha-Alkylation of the Oic Scaffold

Q: I am trying to perform an alpha-alkylation on an Oic derivative, but I am getting a mixture of diastereomers. How can I achieve high diastereoselectivity?

A: The trichloromethyloxazolidinone intermediate is an excellent substrate for highly diastereoselective α-alkylation. Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature (-78°C) followed by the addition of an alkyl halide leads to exclusive alkylation from the less hindered face of the enolate. This process, termed "self-reproduction of chirality," results in the formation of a single stereoisomer with retention of configuration.[3]

Part 3: Detailed Experimental Protocol

Protocol: Epimerization of (2S,3aS,7aS)-Oic and Diastereoselective Separation

This protocol is adapted from a published methodology and outlines the conversion of the commercially available (S,S,S)-1 to its epimer (R,S,S)-1.[3]

Step 1: Epimerization

  • To a solution of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (2.0 g, 11.82 mmol) in acetic acid (20 mL), add salicylaldehyde (75 μL, 0.71 mmol).

  • Heat the mixture under reflux for 24 hours. This will result in a diastereomeric mixture enriched in the (2R,3aS,7aS) epimer (approximately a 23:77 ratio).[3]

  • Evaporate the solvent in vacuo and lyophilize the residue.

Step 2: Diastereoselective Derivatization

  • Suspend the lyophilized mixture of epimers in dry acetonitrile (40 mL) under an argon atmosphere.

  • Add anhydrous trichloroacetaldehyde (2.0 mL, 20.50 mmol).

  • Stir the suspension at room temperature for 24 hours. The (2R,3aS,7aS) epimer will selectively react to form the oxazolidinone.[3]

Step 3: Isolation of the Oxazolidinone

  • Filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel, eluting with dichloromethane, to afford the pure trichloromethyloxazolidinone derivative as a white solid.[3]

Step 4: Hydrolysis to Pure (2R,3aS,7aS)-Oic

  • To the purified oxazolidinone (300 mg, 1.01 mmol), add a 3N solution of HCl in anhydrous ethyl acetate (8 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solvent in vacuo.

  • Wash the resulting solid with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride.[3]

Part 4: Visualizations

Stereoisomers of Octahydroindole-2-carboxylic Acid

G cluster_enantiomers1 Pair 1 cluster_enantiomers2 Pair 2 cluster_enantiomers3 Pair 3 cluster_enantiomers4 Pair 4 Oic Octahydroindole-2-carboxylic Acid (3 Chiral Centers) 2S,3aS,7aS 2S,3aS,7aS Oic->2S,3aS,7aS 2R,3aR,7aR 2R,3aR,7aR Oic->2R,3aR,7aR 2R,3aS,7aS 2R,3aS,7aS Oic->2R,3aS,7aS 2S,3aR,7aR 2S,3aR,7aR Oic->2S,3aR,7aR 2S,3aR,7aS 2S,3aR,7aS Oic->2S,3aR,7aS 2R,3aS,7aR 2R,3aS,7aR Oic->2R,3aS,7aR 2S,3aS,7aR 2S,3aS,7aR Oic->2S,3aS,7aR 2R,3aR,7aS 2R,3aR,7aS Oic->2R,3aR,7aS 2S,3aS,7aS->2R,3aR,7aR enantiomers 2R,3aS,7aS->2S,3aR,7aR enantiomers 2S,3aR,7aS->2R,3aS,7aR enantiomers 2S,3aS,7aR->2R,3aR,7aS enantiomers

Caption: The eight possible stereoisomers of octahydroindole-2-carboxylic acid.

Workflow for Synthesis and Separation of (2R,3aS,7aS)-Oic

G start (S)-Indoline-2-carboxylic acid hydrogenation Catalytic Hydrogenation (PtO2, AcOH) start->hydrogenation mixture1 Mixture of (S,S,S)-Oic and (S,R,R)-Oic hydrogenation->mixture1 crystallization Crystallization mixture1->crystallization pure_sss Pure (S,S,S)-Oic crystallization->pure_sss epimerization Epimerization (Salicylaldehyde, AcOH, reflux) pure_sss->epimerization mixture2 Mixture of (S,S,S)-Oic and (R,S,S)-Oic (23:77) epimerization->mixture2 derivatization Selective Condensation (CCl3CHO, MeCN) mixture2->derivatization separation Separation (Chromatography) derivatization->separation unreacted Unreacted (S,S,S)-Oic separation->unreacted oxazolidinone Oxazolidinone of (R,S,S)-Oic separation->oxazolidinone hydrolysis Acidic Hydrolysis (HCl in EtOAc) oxazolidinone->hydrolysis pure_rss Pure (R,S,S)-Oic (Hydrochloride salt) hydrolysis->pure_rss G cluster_reactants Reactants cluster_reaction Selective Reaction mixture Mixture of Epimers (R,S,S)-Oic & (S,S,S)-Oic reactive (R,S,S)-Oic (Less Steric Hindrance) mixture->reactive unreactive (S,S,S)-Oic (High Steric Hindrance) mixture->unreactive aldehyde CCl3CHO product Tricyclic Oxazolidinone reactivealdehyde reactivealdehyde reactivealdehyde->product unreactivealdehyde unreactivealdehyde No Reaction No Reaction unreactivealdehyde->No Reaction

Caption: Steric hindrance dictates the selective reaction of the (R,S,S) epimer.

References

  • Badorrey, R., et al. (2008). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Arkivoc, 2008(13), 163-182. [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 2(6). [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Zuccaro, J. (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. [Link]

  • ChemistryViews (2017). First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. ChemistryViews. [Link]

Sources

Optimization

Technical Support Center: Separation of Octahydroindole-2-Carboxylic Acid Diastereomers by Crystallization

Welcome to our dedicated technical support center for the challenging yet rewarding process of separating octahydroindole-2-carboxylic acid diastereomers by crystallization. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the challenging yet rewarding process of separating octahydroindole-2-carboxylic acid diastereomers by crystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their separation protocols, troubleshoot common issues, and deepen their understanding of the underlying principles of diastereomeric crystallization. As a Senior Application Scientist with extensive field experience, I will provide you with not just the "how," but also the critical "why" behind each step, ensuring a robust and reproducible methodology.

Understanding the Challenge: The Nature of Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties, including solubility.[1][2] This crucial difference in solubility is the cornerstone of their separation by crystallization. The goal is to create conditions where one diastereomer preferentially crystallizes from a solution, leaving the other enriched in the mother liquor.

The separation of octahydroindole-2-carboxylic acid diastereomers is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high diastereomeric excess (d.e.) is paramount for ensuring the efficacy and safety of the final drug product.

Core Principles of Diastereomeric Crystallization

The successful separation of diastereomers by crystallization hinges on a few key principles:

  • Formation of Diastereomeric Salts: For acidic or basic compounds like octahydroindole-2-carboxylic acid, the most common approach is to form diastereomeric salts by reacting the racemic mixture with a chiral resolving agent.[2][3][] This creates two diastereomeric salts with different solubility profiles.

  • Solubility Differential: The greater the difference in solubility between the two diastereomeric salts in a given solvent system, the more efficient the separation will be.[1][5]

  • Supersaturation: Crystallization occurs when a solution becomes supersaturated with respect to one of the diastereomers. This can be achieved by cooling, solvent evaporation, or by adding an anti-solvent.

  • Nucleation and Crystal Growth: The formation of crystals involves two stages: nucleation (the initial formation of small crystal nuclei) and crystal growth. Controlling these stages is essential for obtaining pure crystals of the desired diastereomer.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each answer provides a detailed explanation of the potential causes and offers practical solutions.

Q1: I'm not getting any crystals. What could be the problem?

A1: The absence of crystallization can be frustrating, but it's often due to one or more of the following factors:

  • Insufficient Supersaturation: The solution may be too dilute for nucleation to occur.

    • Solution: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts. Be cautious not to evaporate too quickly, as this can lead to oiling out.[6]

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomers, preventing either from precipitating.

    • Solution: A systematic solvent screen is highly recommended to find a solvent or solvent mixture that provides a significant solubility difference between the diastereomers.[1][6] Solvents with varying polarities and hydrogen-bonding capabilities should be tested.[1]

  • High Energy Barrier for Nucleation: The solution might be in a metastable state where the energy barrier for crystal formation is too high.

    • Solution: Induce nucleation by scratching the inside of the crystallization vessel with a glass rod at the liquid-air interface. Alternatively, if available, add a small number of seed crystals of the desired pure diastereomer.[6]

  • Inhibition by Impurities: Trace impurities can sometimes interfere with the crystallization process.

    • Solution: Ensure the starting racemic mixture and the chiral resolving agent are of high purity. An additional purification step, such as flash chromatography of the starting material, might be necessary.

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often a sign of excessively high supersaturation or that the crystallization temperature is above the melting point of the salt.

  • Reduce Supersaturation:

    • Solution: Add a small amount of the solvent back to the mixture to reduce the concentration. A slower cooling rate can also help to control the level of supersaturation.[6][7][8]

  • Lower the Crystallization Temperature:

    • Solution: If the oiling out persists, try lowering the final crystallization temperature.

  • Change the Solvent System:

    • Solution: A less polar solvent may favor crystallization over oiling out. Experiment with different solvent mixtures.

Q3: The diastereomeric excess (d.e.) of my crystallized product is low. How can I improve it?

A3: Low diastereomeric excess is a common challenge and indicates poor selectivity in the crystallization process.

  • Optimize the Solvent System: The choice of solvent is the most critical factor influencing d.e.[6]

    • Solution: Conduct a thorough solvent screening to identify a system that maximizes the solubility difference between the two diastereomeric salts. Ternary phase diagrams can be a valuable tool for understanding the phase behavior and optimizing the separation.[6]

  • Control the Cooling Rate: A rapid cooling rate can lead to the co-precipitation of the more soluble diastereomer.[7][8]

    • Solution: Employ a slow and controlled cooling profile. This allows for the selective crystallization of the less soluble diastereomer. A stepwise cooling profile can also be effective.

  • Recrystallization: A single crystallization step may not be sufficient to achieve high d.e.

    • Solution: Perform one or more recrystallization steps. The crystallized product from the first step is redissolved in a fresh solvent (the same or a different one) and recrystallized to further enrich the desired diastereomer.

  • Seeding: Using seed crystals of the desired diastereomer can promote its selective crystallization.

    • Solution: Add a small amount (typically 1-5% by weight) of pure seed crystals of the desired diastereomer to the supersaturated solution.

Q4: The yield of my desired diastereomer is very low. How can I increase it?

A4: A low yield can be attributed to several factors, including the high solubility of the desired diastereomer or co-precipitation issues.

  • Optimize Solvent Composition: The solubility of the desired diastereomer might be too high in the chosen solvent.

    • Solution: Consider using a mixed solvent system where one solvent is a good solvent for both diastereomers and the other is an "anti-solvent" in which both are sparingly soluble. Gradual addition of the anti-solvent can induce crystallization and improve the yield.

  • Explore Crystallization-Induced Asymmetric Transformation (CIAT): In some cases, the undesired diastereomer in the solution can be converted into the desired diastereomer, a process known as epimerization. If this epimerization is faster than the crystallization, the equilibrium can be shifted towards the formation of the less soluble diastereomer, potentially leading to a theoretical yield of up to 100%.[9][10]

    • Solution: Investigate the possibility of inducing in-situ racemization of the undesired enantiomer of the octahydroindole-2-carboxylic acid before or during the salt formation and crystallization. This might involve adjusting the pH or adding a catalytic amount of a racemizing agent.

Experimental Protocols

Protocol 1: Screening for Optimal Chiral Resolving Agent and Solvent System
  • Resolving Agent Selection: Choose a selection of commercially available and cost-effective chiral resolving agents. For a carboxylic acid like octahydroindole-2-carboxylic acid, chiral amines are suitable.[2][3]

    • Examples: (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, quinine, (1R,2S)-(-)-ephedrine.

  • Solvent Selection: Select a range of solvents with varying polarities.

    • Examples: Methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof. Including a small amount of water in some systems can also be beneficial.[1]

  • Screening Procedure:

    • In a series of small vials, dissolve a known amount of racemic octahydroindole-2-carboxylic acid and a stoichiometric equivalent of a chiral resolving agent in a minimal amount of a chosen solvent at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then further cool in a refrigerator.

    • Observe for crystal formation. Note the quantity and quality of the crystals.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Liberate the free carboxylic acid from the salt by treatment with an appropriate acid (e.g., HCl).

    • Analyze the diastereomeric excess of the crystallized material and the mother liquor using a suitable analytical method (e.g., chiral HPLC or ¹H NMR with a chiral shift reagent).

Protocol 2: Optimized Diastereomeric Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve the racemic octahydroindole-2-carboxylic acid and the chosen chiral resolving agent (typically in a 1:1 molar ratio) in the optimal solvent system identified from the screening process at an elevated temperature until a clear solution is obtained.

  • Cooling: Cool the solution slowly and in a controlled manner. A programmable cooling bath is ideal. A typical cooling rate is 5-10 °C per hour.

  • Seeding (Optional but Recommended): Once the solution has reached a state of slight supersaturation (a faint cloudiness may appear), add a small amount of seed crystals of the desired pure diastereomeric salt.

  • Maturation: Hold the mixture at the final crystallization temperature for a period of time (e.g., 2-12 hours) to allow the crystallization to go to completion and to improve the crystal quality. This is also known as aging or digestion.

  • Isolation: Isolate the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

  • Analysis: Determine the yield and diastereomeric excess of the crystallized product.

Data Presentation

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentTypeComments
(R)-(+)-α-PhenylethylamineBasicReadily available and relatively inexpensive.
(S)-(-)-α-PhenylethylamineBasicThe enantiomer of the above, useful for resolving D-amino acid analogues.
BrucineBasicA natural alkaloid, often effective but can be toxic.
QuinineBasicA natural alkaloid, widely used in chiral resolutions.
(1R,2S)-(-)-EphedrineBasicA chiral amino alcohol that can be effective.
(1S,2R)-(+)-EphedrineBasicThe enantiomer of the above.

Table 2: Influence of Solvent Polarity on Diastereomeric Crystallization

Solvent PolarityGeneral Effect on SolubilityPotential Impact on Selectivity
High (e.g., Methanol, Water)High solubility of both diastereomeric salts.May lead to lower yields but can sometimes offer good selectivity.
Medium (e.g., Ethanol, Isopropanol)Moderate solubility, often a good starting point for screening.Frequently provides a good balance between yield and selectivity.
Low (e.g., Ethyl Acetate, Toluene)Low solubility of both diastereomeric salts.Can lead to high yields, but selectivity may be compromised if both salts precipitate.

Visualizations

Workflow for Diastereomeric Crystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis racemate Racemic Octahydroindole- 2-carboxylic Acid dissolution Dissolution in Optimal Solvent racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution cooling Controlled Cooling dissolution->cooling seeding Seeding (Optional) cooling->seeding maturation Maturation cooling->maturation seeding->maturation filtration Filtration & Washing maturation->filtration drying Drying filtration->drying analysis Analysis (d.e., Yield) drying->analysis

Caption: A typical workflow for the separation of diastereomers by crystallization.

Troubleshooting Logic for Low Diastereomeric Excess

G cluster_0 Primary Checks cluster_1 Corrective Actions start Low Diastereomeric Excess (d.e.) check_solvent Is the solvent system optimized? start->check_solvent check_cooling Is the cooling rate too fast? start->check_cooling solvent_screen Perform Solvent Screen check_solvent->solvent_screen Yes slow_cooling Implement Slower Cooling Profile check_cooling->slow_cooling Yes recrystallize Recrystallize the Product solvent_screen->recrystallize slow_cooling->recrystallize

Caption: A decision-making flowchart for troubleshooting low diastereomeric excess.

Frequently Asked Questions (FAQs)

Q: How do I choose the right chiral resolving agent?

A: The selection of a resolving agent is often empirical. However, for a carboxylic acid, you would choose a chiral base. Important considerations include commercial availability, cost, and the ability to form a crystalline salt with your compound. It is advisable to screen a small panel of resolving agents to find the most effective one.[1]

Q: Can I use a racemic resolving agent?

A: No, a racemic resolving agent will not work. You must use an enantiomerically pure resolving agent to create the necessary diastereomeric relationship for separation by crystallization.

Q: What is the ideal diastereomeric excess to aim for in a single crystallization?

A: While achieving >99% d.e. in a single step is ideal, it is not always practical. A d.e. of >90% is often considered a good result for a first crystallization. Further enrichment can be achieved through recrystallization.

Q: How can I determine the diastereomeric excess?

A: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11] For NMR, you can use a chiral solvating agent or a chiral shift reagent to induce different chemical shifts for the protons of the two diastereomers, allowing for their integration and the calculation of the d.e.[12][13][14]

Q: Is it possible to recover the "wrong" diastereomer from the mother liquor?

A: Yes, the mother liquor is enriched in the more soluble diastereomer. You can isolate this diastereomer by evaporating the solvent. If a process for racemizing the undesired enantiomer of the octahydroindole-2-carboxylic acid is available, this recovered material can be recycled to improve the overall process efficiency.

References

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 2023, 25, 134-145. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 2023, 59, 6387-6390. [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 2023, 23, 3, 1945–1957. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. ResearchGate. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 2015, 51, 14546-14549. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. MDPI. [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 2005, 9, 3, 328–338. [Link]

  • Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. PubMed. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry, 2004, 69, 11, 3851–3858. [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 2002, 4, 16, 2695–2698. [Link]

  • Asymmetric Synthesis of an Amino Acid Derivative from Achiral Aroyl Acrylamide by Reversible Michael Addition and Preferential Crystallization. PubMed. [Link]

  • Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters, 2024, 26, 1, 136–141. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Center for Biotechnology Information. [Link]

  • How Does Cooling Rate Affect Polymer Crystallization? Chemistry For Everyone. [Link]

  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. National Center for Biotechnology Information. [Link]

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Troubleshooting

Technical Support Center: Catalyst Deactivation in Indoline-2-Carboxylic Acid Hydrogenation

Welcome to the technical support center for troubleshooting catalyst deactivation during the hydrogenation of indoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation during the hydrogenation of indoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental work.

The hydrogenation of indoline-2-carboxylic acid to the corresponding saturated octahydroindole derivative is a critical step in the synthesis of many pharmaceutical intermediates. However, the bifunctional nature of the substrate—containing both a secondary amine within the indoline ring and a carboxylic acid group—presents unique challenges to catalyst stability. This guide provides a structured approach to diagnosing, mitigating, and resolving common deactivation issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the hydrogenation of indoline-2-carboxylic acid.

Q1: My hydrogenation reaction has stalled or is showing a significant decrease in conversion rate. What are the most likely causes?

A1: A stalled or slowing reaction is the primary indicator of catalyst deactivation. For indoline-2-carboxylic acid hydrogenation, the causes can be broadly categorized into four main mechanisms: poisoning, fouling, sintering, and leaching.[1]

  • Poisoning: This is a chemical deactivation where impurities or even the product strongly adsorb to the active sites of the catalyst, rendering them inaccessible.[2][3][4] Given the substrate, common poisons include:

    • Nitrogen-containing compounds: The product, octahydroindole-2-carboxylic acid, is a secondary amine which can act as a poison to the metal catalyst.[5]

    • Sulfur compounds: Trace sulfur impurities from upstream reagents can irreversibly poison noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[6] Rhodium is particularly susceptible to sulfur poisoning.[7]

  • Fouling: This is a physical blockage of the catalyst's pores and active sites by reaction byproducts, polymers, or insoluble materials.[1][8] In the context of indoline chemistry, undesired polymerization of indole-like impurities could be a culprit.

  • Sintering: At elevated temperatures, the fine metal nanoparticles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[9][10]

  • Leaching: The active metal can be stripped from the support and dissolve into the reaction medium, especially under acidic conditions or in the presence of strong complexing agents.[9] The carboxylic acid moiety of the substrate could potentially contribute to this phenomenon.

Q2: Which catalyst (e.g., Pd/C, Pt/C, Rh/C) is most suitable, and how does my choice affect potential deactivation?

A2: The choice of catalyst is critical and depends on the desired selectivity and process conditions.

  • Palladium (Pd/C): Often a good first choice for many hydrogenations. However, it can be susceptible to poisoning by nitrogen and sulfur compounds.[10][11] The acidic nature of the carboxylic acid substrate might also promote leaching of palladium.

  • Platinum (Pt/C): Generally more robust against acidic conditions than palladium and can be effective for hydrogenating aromatic systems. It is also susceptible to sulfur poisoning but may show different tolerance compared to Pd.

  • Rhodium (Rh/C): Often used for aromatic hydrogenation and can be highly active. However, it is known to be the most sensitive to sulfur poisoning among the common platinum group metals (PGMs).[7]

Your choice should be guided by initial screening and a thorough analysis of your starting material for potential poisons.

Q3: Can the carboxylic acid group on my substrate cause catalyst deactivation?

A3: Yes, the carboxylic acid group can play a role in deactivation, although it is often more subtle than strong poisons like sulfur.

  • Competitive Adsorption: The carboxylic acid can compete with the indoline ring for active sites on the catalyst surface, potentially slowing the reaction rate.

  • Metal Leaching: In acidic media, the carboxylic acid can enhance the solubility of metal ions, potentially leading to leaching of the active metal from the support.[9]

  • Reaction with Support: Under certain conditions, the acid could react with the catalyst support material (e.g., alumina), altering its physical properties.

While catalytic hydrogenation of carboxylic acids is challenging, it is feasible with the right catalyst and conditions.[12][13]

Q4: I suspect my catalyst is poisoned. How can I confirm this?

A4: Confirming catalyst poisoning requires a combination of experimental observation and analytical characterization of the spent catalyst.

  • Experimental Test: A simple test is to add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it strongly suggests the initial catalyst batch was deactivated.

  • Analytical Characterization: To identify the poison, the spent catalyst should be carefully isolated and analyzed using surface-sensitive techniques. The table below summarizes key techniques.

Analytical TechniqueInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and oxidation states on the catalyst surface.[9] Excellent for detecting poisons like sulfur and chlorine, and for observing changes in the metal's oxidation state.
Inductively Coupled Plasma (ICP-MS or ICP-OES) Measures the bulk elemental composition of the catalyst. Can quantify the amount of poison present and also detect metal leaching if the reaction filtrate is analyzed.
Transmission Electron Microscopy (TEM) Visualizes the metal nanoparticles on the support.[9] Can reveal changes in particle size (sintering) or the presence of fouling deposits.
Chemisorption (e.g., CO or H2 pulse chemisorption) Measures the number of accessible active metal sites. A significant decrease in active sites on the spent catalyst compared to the fresh one is a strong indicator of poisoning or fouling.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.

Workflow for Diagnosing Catalyst Deactivation

The following diagram outlines a logical workflow for troubleshooting poor catalytic performance.

G cluster_0 Initial Observation cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis cluster_3 Corrective Actions Start Reaction Stalls or Slows Spike Spike with Fresh Catalyst Start->Spike Check_Params Review Reaction Parameters (Temp, Pressure, Purity) Start->Check_Params Poisoning Poisoning Suspected Spike->Poisoning Reaction Restarts Fouling Fouling Suspected Spike->Fouling Reaction Restarts Sintering Sintering Suspected Check_Params->Sintering High Temp Used Leaching Leaching Suspected Check_Params->Leaching Harsh Conditions Analyze Characterize Spent Catalyst (XPS, ICP, TEM, Chemisorption) Poisoning->Analyze Fouling->Analyze Sintering->Analyze Leaching->Analyze Purify Purify Starting Materials (e.g., charcoal treatment, recrystallization) Analyze->Purify Poison Identified Guard_Bed Use a Guard Bed Analyze->Guard_Bed Poison Identified Regenerate Attempt Catalyst Regeneration Analyze->Regenerate Fouling or Reversible Poisoning Optimize Optimize Reaction Conditions (lower temp, different solvent) Analyze->Optimize Sintering or Leaching Confirmed Change_Catalyst Screen Different Catalysts (e.g., Pt, Rh, different support) Analyze->Change_Catalyst Irreversible Deactivation

Caption: Troubleshooting workflow for catalyst deactivation.

Issue: Reaction is Incomplete, Catalyst Appears "Dead"

Possible Cause 1: Chemical Poisoning

  • Diagnosis:

    • Substrate Purity Check: Analyze the indoline-2-carboxylic acid starting material for common catalyst poisons. Pay close attention to sulfur-containing impurities which can be present at ppm levels.

    • Product Inhibition: The hydrogenated product, a secondary amine, can poison the catalyst.[5] This is often observed as a slowing of the reaction rate as product concentration increases.

    • Spent Catalyst Analysis: As detailed in the FAQ, use XPS to look for surface contaminants like sulfur or ICP to quantify them.

  • Solutions:

    • Purify the Substrate: Recrystallize the starting material or pass a solution of it through a bed of activated carbon to remove non-polar impurities.

    • Use a Guard Bed: Before the main reactor, use a small pre-column packed with a sacrificial catalyst to trap poisons.

    • Modify Reaction Conditions: In cases of product inhibition by the amine, adding a stoichiometric amount of a non-coordinating acid can protonate the amine, preventing it from binding to the catalyst surface.[14]

    • Catalyst Regeneration (Poison-Specific):

      • For sulfur poisoning of Pd/C, a mild oxidation treatment may be effective.[15] A patent suggests drying and oxidizing the catalyst in air at 50-140°C.[15]

      • For other reversible poisons, washing with specific solvents may be effective.

Possible Cause 2: Physical Fouling

  • Diagnosis:

    • Visual Inspection: The spent catalyst may appear clumped or coated with a film.

    • Porosimetry (BET Analysis): A significant decrease in the catalyst's surface area and pore volume compared to the fresh catalyst indicates pore blockage.[9]

    • Thermogravimetric Analysis (TGA): Heating the spent catalyst under an inert atmosphere can quantify the amount of deposited organic material.

  • Solutions:

    • Improve Filtration: Ensure starting materials are fully dissolved and free of particulates.

    • Optimize Solvent: Choose a solvent in which the substrate, intermediates, and product are all highly soluble.

    • Catalyst Regeneration: A common method for removing carbonaceous deposits (coke) is a controlled burnout in a dilute air/nitrogen stream. For less stubborn fouling, washing with a strong solvent or even a dilute acid/base solution (if the catalyst support is stable) can be effective.[8] A study on a deactivated Pd(OH)2/C catalyst demonstrated that washing with chloroform and glacial acetic acid could restore activity by removing blockages.[8]

Issue: Reaction Rate Declines Over Several Cycles

Possible Cause 1: Sintering

  • Diagnosis:

    • TEM Analysis: Compare TEM images of the fresh and spent catalyst. Sintering will be evident as an increase in the average metal particle size.[9]

    • XRD Analysis: An increase in the crystallite size, calculated from the broadening of the metal diffraction peaks, also indicates sintering.[9]

  • Solutions:

    • Lower Reaction Temperature: Sintering is highly temperature-dependent. Determine the minimum temperature required for an acceptable reaction rate.

    • Change Catalyst Support: Some supports have stronger metal-support interactions that can anchor the nanoparticles and prevent migration and agglomeration.

    • Sintering is generally irreversible , and regeneration is not possible. The focus should be on prevention.

Possible Cause 2: Leaching

  • Diagnosis:

    • Analyze the Filtrate: After filtering off the catalyst, analyze the reaction mixture for the presence of the active metal using ICP-MS or ICP-OES.

    • Bulk Analysis of Catalyst: Compare the metal loading of the fresh and spent catalyst using ICP-OES. A decrease in metal content confirms leaching.

  • Solutions:

    • Moderate pH: If the reaction medium is highly acidic, consider using a less acidic solvent or adding a buffer.

    • Choose a More Robust Catalyst: Select a catalyst with stronger metal-support interactions or a different metal that is more resistant to leaching under your specific conditions.

    • Leaching is irreversible. The leached metal is lost from the catalytic system.

Part 3: Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Deactivation
  • Setup: Run the hydrogenation reaction under standard conditions. Monitor the reaction progress (e.g., by hydrogen uptake or HPLC analysis of aliquots).

  • Observation: When the reaction rate slows significantly or stalls, do not stop the reaction.

  • Intervention: Under a positive pressure of hydrogen, carefully add a second portion of fresh catalyst (typically 25-50% of the initial catalyst charge) to the reaction mixture.

  • Analysis:

    • If the reaction rate increases significantly: This is a strong indication of deactivation of the initial catalyst charge. The problem is likely poisoning or fouling.

    • If the reaction rate does not change: The issue may be related to reaction equilibrium, product degradation, or a change in reaction conditions, rather than catalyst deactivation.

Protocol 2: Regeneration of a Fouled Pd/C Catalyst

This is a general procedure and should be optimized for your specific case. Always handle catalysts with care, especially when dry, as they can be pyrophoric.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.

  • Initial Wash: Wash the recovered catalyst multiple times with the reaction solvent to remove any adsorbed reactants and products.

  • Solvent Wash for Fouling: Wash the catalyst with a stronger, appropriate solvent to dissolve potential polymeric byproducts. Based on a successful regeneration protocol for a complex hydrogenation, a mixture of chloroform and glacial acetic acid could be effective.[8]

  • Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test: Reuse the regenerated catalyst under standard reaction conditions to evaluate the recovery of its activity. Compare the performance to that of a fresh catalyst.

Protocol 3: Characterization of Spent Catalyst
  • Sample Preparation: After the reaction, filter the catalyst and wash it thoroughly with a volatile solvent (e.g., methanol, acetone) to remove residual reaction components. Dry the catalyst completely under vacuum.

  • XPS Analysis:

    • Mount a small amount of the dried spent catalyst on a sample holder.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Pd 3d, C 1s, O 1s, N 1s, and S 2p). The presence of a S 2p signal, for example, is a direct indication of sulfur poisoning.

  • TEM Analysis:

    • Disperse a small amount of the dried catalyst in a solvent like ethanol via sonication.

    • Deposit a drop of the dispersion onto a TEM grid and allow the solvent to evaporate.

    • Acquire multiple images from different areas of the grid to obtain a representative view of the metal nanoparticle size and distribution. Compare with images of the fresh catalyst.

  • ICP-OES Analysis:

    • Accurately weigh a sample of the dried spent catalyst.

    • Digest the sample in a strong acid mixture (e.g., aqua regia) to dissolve both the support and the metal.

    • Dilute the digested sample to a known volume and analyze by ICP-OES to determine the precise weight percentage of the metal. Compare this value to the manufacturer's specification for the fresh catalyst to quantify any metal loss due to leaching.

Part 4: Mechanistic Insights

Understanding the potential interactions at the molecular level can guide troubleshooting.

Catalyst Deactivation Pathways

G cluster_0 Catalyst Surface (e.g., Pd) cluster_1 Deactivation Mechanisms ActiveSite Active Metal Site Poison Poison (S, N-cpds) Chemically Binds ActiveSite->Poison Poisoning Fouling Polymer/Coke Physically Blocks ActiveSite->Fouling Fouling Sintering High Temperature Causes Agglomeration ActiveSite->Sintering Sintering Leaching Acidic Media Dissolves Metal ActiveSite->Leaching Leaching

Caption: Key mechanisms of catalyst deactivation.

This technical guide provides a comprehensive framework for addressing catalyst deactivation in the hydrogenation of indoline-2-carboxylic acid. By combining systematic troubleshooting with advanced analytical characterization, researchers can overcome these challenges, leading to more robust and efficient synthetic processes.

References

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022).
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269. Available at: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17–60. Available at: [Link]

  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - The Royal Society of Chemistry. (2013).
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Publications. (n.d.).
  • Catalyst poison - Britannica. (n.d.). Available at: [Link]

  • Catalyst poisoning - Wikipedia. (n.d.). Available at: [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents. (n.d.).
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. (n.d.). Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021). Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (2001). Available at: [Link]

  • Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - MDPI. (2020). Available at: [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. (n.d.).
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.).
  • Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? → Learn. (n.d.). Available at: [Link]

Sources

Optimization

Technical Support Center: Green Synthesis of Octahydroindole-2-Carboxylic Acid

Welcome to the technical support center for the synthesis of octahydroindole-2-carboxylic acid (Oic). This guide is designed for researchers, scientists, and drug development professionals who are seeking to move away fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octahydroindole-2-carboxylic acid (Oic). This guide is designed for researchers, scientists, and drug development professionals who are seeking to move away from hazardous and corrosive reagents in their synthetic workflows. Traditional methods for producing Oic, a critical building block in pharmaceuticals like perindopril and trandolapril, often rely on harsh conditions and corrosive materials.[1] This center provides practical, evidence-based alternatives that align with the principles of green chemistry, enhancing safety, sustainability, and efficiency without compromising on yield or purity.

Here, you will find a structured collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols for non-corrosive synthetic routes. Our focus is on providing not just the 'how,' but the 'why,' grounding our recommendations in established chemical principles and cutting-edge research.

Part 1: Frequently Asked Questions (FAQs) on Greener Synthesis Strategies

This section addresses common questions about transitioning to safer, non-corrosive methods for Oic synthesis.

Q1: What are the primary corrosive reagents used in traditional Oic synthesis that we should aim to replace?

A1: Traditional syntheses of octahydroindole-2-carboxylic acid often involve several corrosive or hazardous reagents. A primary example is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which is typically performed in glacial acetic acid, a corrosive solvent.[2] Other methods may involve strong mineral acids like hydrochloric acid or sulfuric acid for cyclization or hydrolysis steps.[3] Some routes also employ strong bases or highly reactive and toxic reagents like cyanides.[4] The goal of greener synthesis is to replace these harsh reagents with milder, safer, and more environmentally benign alternatives.

Q2: What are the leading non-corrosive alternative methods for synthesizing Oic?

A2: The two most promising green alternatives to traditional methods are advanced catalytic hydrogenation and biocatalytic synthesis.

  • Advanced Catalytic Hydrogenation: This approach focuses on using modern, highly efficient catalysts (e.g., ruthenium or platinum-based) that can operate under milder conditions.[5][6] Instead of corrosive solvents like acetic acid, these reactions can often be run in less aggressive organic solvents or even in water, a truly green solvent.[4] The key is using a catalyst with high activity and selectivity, which reduces the need for harsh additives.

  • Biocatalytic Synthesis: This method utilizes enzymes, such as amine transaminases or imine reductases, to perform key synthetic steps with high stereoselectivity under mild, aqueous conditions (e.g., neutral pH, room temperature).[7][8] Biocatalysis can significantly reduce waste and avoid the use of toxic heavy metals and corrosive acids.[9][10]

Q3: How does biocatalysis work for this synthesis, and what are its main advantages?

A3: Biocatalysis uses nature's catalysts—enzymes—to perform chemical transformations. For Oic synthesis, enzymes like amine transaminases can convert a ketone precursor into a chiral amine with exceptional precision.[8][9] The main advantages are:

  • High Selectivity: Enzymes are inherently chiral and produce the desired stereoisomer with very high purity, often eliminating the need for complex resolution steps.[11]

  • Mild Reaction Conditions: Reactions are typically run in water at or near room temperature and neutral pH, which eliminates the need for high pressure, high temperature, and corrosive solvents.

  • Environmental Friendliness: The process is biodegradable, non-toxic, and generates minimal hazardous waste, aligning perfectly with green chemistry principles.[10]

Q4: Can catalytic hydrogenation be performed without any acid?

A4: Yes, modern advancements in catalysis have made this possible. While many traditional hydrogenations of indoles use an acid co-catalyst or solvent, newer ruthenium-NHC (N-Heterocyclic Carbene) catalyst systems have shown high efficiency in the complete hydrogenation of indoles under neutral conditions.[5] These catalysts can function dually, catalyzing both the initial and subsequent hydrogenation steps without the need for corrosive acid activators.[5] This approach not only avoids corrosion but also simplifies the workup procedure.

Part 2: Troubleshooting Guide

Even with improved methods, challenges can arise. This section provides solutions to common problems encountered during the greener synthesis of Oic.

Problem 1: Low yield or incomplete conversion in catalytic hydrogenation.
Potential Cause Recommended Solution Scientific Rationale
Catalyst Poisoning Ensure the starting material and solvent are free from impurities like sulfur or secondary amines. Consider passing the substrate through a plug of activated carbon or silica gel.The active sites on heterogeneous catalysts (like Pt/C) can be blocked by impurities, particularly secondary amines formed as byproducts, which strongly adsorb to the metal surface and inhibit further reaction.[4]
Insufficient Hydrogen Pressure While aiming for milder conditions, ensure the H₂ pressure is adequate for the specific catalyst and substrate. Consult the catalyst manufacturer's literature for optimal pressure ranges.The hydrogenation rate is often dependent on hydrogen concentration on the catalyst surface. Insufficient pressure can lead to slow or stalled reactions, especially for aromatic ring saturation.
Poor Catalyst Activity Use a freshly opened or properly stored catalyst. If using a recycled catalyst, ensure it has been thoroughly washed and dried. Consider a different catalyst (e.g., Ru-based instead of Pt-based).Catalysts can deactivate over time due to oxidation or agglomeration of metal nanoparticles. Ruthenium catalysts sometimes show higher activity and selectivity for indole hydrogenation compared to platinum or palladium.[5]
Problem 2: Poor stereoselectivity in the final product.
Potential Cause Recommended Solution Scientific Rationale
Incorrect Catalyst Choice For asymmetric hydrogenation, the choice of chiral ligand is critical. Use a well-established chiral catalyst system, such as a Ru-NHC complex with a defined chiral ligand.[5]Stereoselectivity is dictated by the chiral environment created by the ligand around the metal center. An inappropriate ligand will not effectively differentiate between the prochiral faces of the substrate.
Reaction Conditions Affecting Selectivity Optimize temperature and solvent. Lowering the reaction temperature can sometimes enhance stereoselectivity.The energy difference between the transition states leading to different stereoisomers can be small. Lower temperatures can amplify this difference, favoring the formation of the thermodynamically more stable product.[12]
Epimerization of Product Minimize reaction time and avoid harsh workup conditions (e.g., exposure to strong acids or bases). Purify the product promptly after the reaction.The chiral centers in the Oic molecule can be susceptible to epimerization under certain conditions. Prolonged reaction times or harsh workups can lead to a loss of stereochemical purity.
Problem 3: Difficulty in isolating the product in biocatalytic methods.
Potential Cause Recommended Solution Scientific Rationale
Product is too soluble in the aqueous medium Adjust the pH of the solution to the isoelectric point (pI) of Oic to minimize its solubility and induce precipitation. Alternatively, use ion-exchange chromatography for purification.Amino acids like Oic are zwitterionic. At their isoelectric point, their net charge is zero, and their solubility in water is at a minimum, facilitating isolation by filtration.
Enzyme interference during workup Denature and precipitate the enzyme by adding an organic solvent (e.g., acetonitrile) or by gentle heating, followed by centrifugation or filtration before product extraction.Removing the enzyme (protein) from the reaction mixture is crucial for clean product isolation and prevents emulsification during subsequent extraction steps.
Low product concentration Consider using a continuous flow reactor setup with an immobilized enzyme. This can improve reaction efficiency and concentrate the product stream.Immobilizing the enzyme on a solid support allows for continuous processing of the substrate, leading to higher throughput and a more concentrated product output, simplifying downstream processing.[13]

Part 3: Protocols and Methodologies

Here we provide detailed, step-by-step protocols for the recommended greener synthesis routes.

Method 1: Asymmetric Catalytic Hydrogenation using a Ruthenium Catalyst

This protocol is adapted from modern methodologies for the complete and stereoselective hydrogenation of indole derivatives.[5]

Objective: To synthesize (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid without using corrosive acids.

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Ru((R,R)-SINpEt)₂ catalyst (or similar chiral Ru-NHC catalyst)

  • Anhydrous, degassed solvent (e.g., n-hexane or THF)

  • High-pressure autoclave reactor equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: In a glovebox, add (S)-indoline-2-carboxylic acid (1 equivalent) and the Ru-NHC catalyst (0.5-2 mol%) to the reactor vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., n-hexane) to the vessel.

  • Sealing and Purging: Seal the autoclave. Purge the system with hydrogen gas 3-5 times to remove any residual air.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar). Begin stirring and heat the reaction to the target temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake or by taking small aliquots (if the reactor allows) for analysis by HPLC or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[2]

Method 2: Biocatalytic Synthesis via Enzymatic Resolution

This protocol describes a conceptual enzymatic resolution, a common green chemistry technique for obtaining enantiomerically pure amino acids.[2][11]

Objective: To resolve a racemic mixture of an Oic precursor using a stereoselective enzyme.

Materials:

  • Racemic N-acetyl-octahydroindole-2-carboxylic acid

  • Immobilized Acylase enzyme (e.g., from Aspergillus melleus)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Stirred-tank bioreactor or flask

  • pH meter and auto-titrator with dilute NaOH solution

Procedure:

  • Substrate Preparation: Dissolve the racemic N-acetyl-octahydroindole-2-carboxylic acid in the phosphate buffer. Adjust the pH to 7.5 with dilute NaOH.

  • Enzyme Addition: Add the immobilized acylase to the substrate solution. The enzyme loading should be optimized but is typically 1-5% (w/w) of the substrate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 37 °C). The acylase will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) untouched.

  • pH Control: The hydrolysis reaction produces acetic acid, which will lower the pH. Use an auto-titrator to maintain the pH at 7.5 by the controlled addition of dilute NaOH. The reaction is complete when NaOH consumption ceases.

  • Enzyme Removal: Remove the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • Product Separation: The resulting solution contains the desired L-octahydroindole-2-carboxylic acid and the unreacted N-acetyl-D-octahydroindole-2-carboxylic acid.

  • Isolation: Adjust the pH of the filtrate to the isoelectric point of the desired L-Oic to precipitate it. The N-acetylated D-isomer will remain in solution and can be separated by filtration. The isolated L-Oic can be further purified by recrystallization.

Part 4: Visualizations and Data

Workflow for Selecting a Greener Synthesis Route

This diagram illustrates the decision-making process for choosing an appropriate non-corrosive synthesis method.

G cluster_start Starting Point cluster_assess Assessment cluster_paths Synthesis Paths cluster_decision_bio Biocatalysis Considerations cluster_decision_cat Catalysis Considerations Start Need to Synthesize Oic Assess Evaluate Lab Capabilities & Project Goals Start->Assess Bio Biocatalytic Route Assess->Bio High Stereoselectivity is Paramount Cat Catalytic Hydrogenation Assess->Cat Scalability & Robustness Needed Enzyme Enzyme Availability & Substrate Compatibility? Bio->Enzyme Equip High-Pressure Reactor Available? Cat->Equip Enzyme->Cat No Bio_Go Proceed with Enzymatic Method Enzyme->Bio_Go Yes Equip->Bio No Cat_Go Proceed with Hydrogenation Equip->Cat_Go Yes

Caption: Decision workflow for green Oic synthesis.

Comparison of Synthesis Methodologies
FeatureTraditional Method (Hydrogenation in Acetic Acid)Advanced Catalytic Hydrogenation (Neutral)Biocatalytic Method (Enzymatic)
Primary Reagent (S)-Indoline-2-carboxylic acid(S)-Indoline-2-carboxylic acidRacemic Oic precursor or ketone analog
Key Catalyst PtO₂ or Pd/C[2]Chiral Ru-NHC complex[5]Acylase, Transaminase, or Imine Reductase[8]
Solvent Glacial Acetic Acid (Corrosive)[2]THF, n-hexane, or water (Non-corrosive)[4][5]Aqueous Buffer (Benign)
Temperature 60-100 °C25-100 °C25-40 °C
Pressure Atmospheric to High PressureModerate to High PressureAtmospheric
Key Hazard Corrosive acid, flammable H₂Flammable H₂, specialized reactor neededMinimal (standard biochemical handling)
Stereocontrol Substrate-dependentHigh (catalyst-controlled)Excellent (enzyme-controlled)
Waste Profile Acidic waste, catalyst residueSolvent waste, catalyst residueBiodegradable aqueous waste
References
  • Alcarria, C., et al. (2015). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vali SJ, Kumar SS, Sait SS, Garg LK. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Akhtar, H., et al. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office. Available at: [Link]

  • LifeTein. (2024). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. Available at: [Link]

  • ChemViews Magazine. (2017). First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. ChemistryViews. Available at: [Link]

  • Google Patents. (n.d.). Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.
  • Imam, M. I., & Ismael, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

  • Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]

  • Langer, R., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions. Available at: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Applications of Green Chemistry in Organic Synthesis. Available at: [Link]

  • Meersseman Arango, H., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. Available at: [Link]

  • Balaraman, E., & Gunanathan, C. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters. Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • ResearchGate. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • Das, S., et al. (2019). Catalyst-Free Approach for Hydroboration of Carboxylic Acids under Mild Conditions. ACS Omega. Available at: [Link]

  • SynBioBeta. (2024). Green Chemistry Breakthrough: CO2 Transformed into Valuable Acids. Available at: [Link]

  • Puértolas, B., et al. (2018). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Catalysis Science & Technology. Available at: [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Development of green synthetic routes for organic compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Peptide Coupling Reactions Involving Oic

Welcome to the Technical Support Center for peptide synthesis involving (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic). This resource is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis involving (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful incorporation of this sterically hindered amino acid into peptide sequences. Oic's rigid bicyclic structure is invaluable for introducing conformational constraints in peptidomimetics, but it also presents unique synthetic challenges. This guide offers field-proven insights and protocols to navigate these complexities.

Understanding the Challenge: The Steric Profile of Oic

The primary obstacle in coupling Oic is its significant steric hindrance. The fused cyclohexane ring restricts access to the carboxylic acid for activation and subsequent nucleophilic attack by the incoming amine. This can lead to sluggish or incomplete reactions, necessitating carefully optimized protocols to achieve high coupling efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Oic-containing peptides, their probable causes, and actionable solutions.

Issue 1: Low or Incomplete Coupling Efficiency

Symptoms:

  • Positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after coupling.

  • Presence of deletion sequences (peptide lacking the Oic residue) in the final mass spectrometry analysis.

  • The peptide-resin fails to swell, which can be an indication of aggregation.[1]

Probable Causes:

  • Insufficient Activation: Standard coupling reagents like DCC or DIC alone are often too weak to effectively activate the sterically hindered carboxylic acid of Oic.[2]

  • Steric Hindrance: The bulky nature of Oic impedes the approach of the activated ester to the N-terminal amine of the growing peptide chain.

  • On-Resin Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, further hindering the coupling reaction.[1]

Solutions:

  • Employ High-Potency Coupling Reagents: Utilize uronium/aminium or phosphonium salt-based coupling reagents known for their high reactivity with sterically hindered amino acids.[3][4]

    Coupling ReagentClassKey Advantages
    HATU Uronium/AminiumHigh reactivity, rapid kinetics, and effective suppression of racemization.[5][6]
    HCTU Uronium/AminiumSimilar to HATU, often more cost-effective.
    COMU Uronium/AminiumComparable efficiency to HATU with a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[3][7]
    PyBOP PhosphoniumExcellent choice for hindered couplings with high reactivity.
  • Optimize Reaction Conditions:

    • Double Coupling: Perform the coupling reaction twice. After the first coupling and a thorough wash with DMF, repeat the coupling step with a fresh solution of activated Fmoc-Oic-OH.[4]

    • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[4]

    • Elevated Temperature: For particularly difficult couplings, increasing the temperature to 40-50 °C can provide the necessary activation energy. Microwave-assisted synthesis is also a highly effective option.[4]

  • Pre-activation: In a separate vessel, pre-activate the Fmoc-Oic-OH with the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for 1-5 minutes before adding the mixture to the deprotected peptide-resin.[4]

Issue 2: Epimerization of Oic

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide.

  • Broad or split peaks in the mass spectrum corresponding to the target peptide mass.

Probable Causes:

  • Over-activation: Prolonged activation times or the use of an excessive amount of base can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[8]

  • Base-Mediated Epimerization: The choice and amount of base used can significantly influence the rate of epimerization.[8]

Solutions:

  • Choice of Additives: Use coupling reagents that incorporate racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[3] HATU and COMU are excellent choices in this regard.[3][5]

  • Control of Base: Use a hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine.[9] Use the minimum amount of base necessary to facilitate the reaction.

  • Low-Temperature Coupling: For solution-phase couplings, performing the reaction at 0°C can help minimize epimerization.[10]

Issue 3: Poor Solubility of Fmoc-Oic-OH

Symptoms:

  • Difficulty in dissolving Fmoc-Oic-OH in the coupling solvent (typically DMF).

  • Precipitation of the amino acid during the pre-activation step.

Probable Causes:

  • Intrinsic Properties: The bulky and hydrophobic nature of the Fmoc group combined with the rigid Oic structure can lead to poor solubility in common peptide synthesis solvents.[11]

  • Solvent Quality: The presence of water or other impurities in the solvent can affect solubility.

Solutions:

  • Solvent Selection: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for solvating bulky amino acids and disrupting aggregation. In some cases, the addition of a small amount of DMSO can aid in solubilization.[12]

  • Sonication: Use an ultrasonic bath to aid in the dissolution of Fmoc-Oic-OH.[11]

  • Fresh Solvents: Always use high-purity, anhydrous solvents to ensure optimal solubility.[12]

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling of Fmoc-Oic-OH

This protocol is recommended for the routine incorporation of Oic into a peptide sequence on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-Oic-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Intermediate Wash: Wash the resin with DMF (5x).

  • Second Coupling:

    • Repeat step 4 with a fresh solution of activated Fmoc-Oic-OH.

    • Agitate for another 2 hours.

  • Final Wash: Wash the resin with DMF (5x), DCM (3x), and DMF (5x) before proceeding to the next deprotection step.

Protocol 2: Cleavage and Deprotection

For Oic-containing peptides, a standard TFA cleavage cocktail is generally effective. However, the increased lipophilicity of Oic may require slight modifications to the work-up procedure.

  • Resin Treatment: Treat the dried peptide-resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether (2x). Dry the crude peptide under vacuum. Due to the potential for increased hydrophobicity, you may need to optimize the mobile phase for reverse-phase HPLC purification.

Visualizing the Workflow

G cluster_prep Resin Preparation cluster_coupling Oic Coupling Cycle cluster_final Final Steps swell_resin Swell Resin in DMF fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) swell_resin->fmoc_deprotect wash1 Wash (DMF, DCM) fmoc_deprotect->wash1 pre_activate Pre-activate Fmoc-Oic-OH (HATU/DIPEA in DMF) wash1->pre_activate To Coupling first_coupling First Coupling (2h) pre_activate->first_coupling wash2 Intermediate Wash (DMF) first_coupling->wash2 second_coupling Second Coupling (2h) wash2->second_coupling final_wash Final Wash second_coupling->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification

Frequently Asked Questions (FAQs)

Q1: Can I use standard carbodiimide coupling reagents like DCC/HOBt for Oic?

While not impossible, it is highly discouraged. The low reactivity of carbodiimides is often insufficient to overcome the steric hindrance of Oic, leading to very low yields and a high probability of deletion sequences.[2] High-potency uronium or phosphonium reagents are strongly recommended.[3]

Q2: Is Oic more prone to racemization than other amino acids?

There is no evidence to suggest that Oic is inherently more prone to racemization than other amino acids during urethane-protected (Fmoc or Boc) synthesis. The risk of racemization is primarily dependent on the coupling conditions, particularly the choice of coupling reagent, additives, and the amount of base used.[8] Using HATU or COMU, which contain a built-in HOAt or Oxyma moiety respectively, is an effective way to minimize this risk.[3][5]

Q3: My Oic-containing peptide is showing poor solubility after cleavage. What can I do?

The incorporation of the lipophilic Oic residue can decrease the overall solubility of the final peptide in aqueous solutions. If you encounter solubility issues during purification or handling, consider dissolving the crude peptide in a small amount of a polar organic solvent like acetonitrile, DMSO, or isopropanol before diluting with water or your buffer.

Q4: Are there any specific side reactions to watch out for during the cleavage of Oic-containing peptides?

No specific side reactions unique to the Oic residue during standard TFA cleavage have been widely reported. The common side reactions to be aware of are those associated with other sensitive amino acids in your sequence (e.g., Trp, Met, Cys, Arg) and can be mitigated by using appropriate scavengers in your cleavage cocktail.

Q5: What is the best way to monitor the coupling reaction for Oic?

The Kaiser test is suitable for monitoring the coupling to a primary amine. If you are coupling Oic to a secondary amine (like proline or another Oic residue), the Chloranil test is more appropriate. Due to the slow nature of hindered couplings, allow for a longer reaction time before performing the test. If the test remains positive after an extended period, a second coupling is warranted.

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 38(6), 565-573.
  • Bofill, J. M., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100806.
  • Nordin, N. A., & Othman, R. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 24(1), 1-13.
  • Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1992). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 40(3‐4), 300-307.
  • Katritzky, A. R., & Abdel-Fattah, A. A. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2001(12), 1814-1818.
  • Wessjohann, L. A., & Kaluđerović, G. N. (2018). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Molecules, 23(11), 2959.
  • Tasseau, O. (2020, October 10). What causes overcoupling in microwave assisted SPPS? [Online forum post].
  • El-Faham, A., & Albericio, F. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 169-175.
  • Payne, R. J., & Durek, T. (2012). Solid phase synthesis of ω-aspartic thioacid containing peptides. Organic & Biomolecular Chemistry, 10(39), 7856-7861.
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-705.
  • Tedeschi, T., Corradini, R., Dossena, A., & Marchelli, R. (2000). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1, (11), 1669-1674.
  • Reja, R. M., Craik, D. J., & Durek, T. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules, 23(10), 2486.
  • García-Martín, F., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(15), 2736.
  • Sheppard, R. C. (1992). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 40(3‐4), 300-307.
  • Li, H., & Ye, Y. (2003). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.
  • Sforza, S., Tedeschi, T., Corradini, R., Dossena, A., & Marchelli, R. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Yefimov, E., & Maletín, Y. (2016). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 22(8), 528-536.
  • Urayama, S., & Son, S. (2021). Discovery of Cell Aggregate-Inducing Peptides. International Journal of Molecular Sciences, 22(6), 3058.
  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. r/Chempros.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • García-de la Torre, B., & Albericio, F. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 23(16), 5863-5870.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • McLoughlin, N. (2022, October 17). From 10 grams to several hundred - A case study in peptide GMP process development [Video]. YouTube.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Marder, O., & Albericio, F. (2003). Industrial Application of Coupling Reagents in Peptides. Chimica Oggi, 21(6), 6-11.
  • Behrendt, R., & Huber, S. (2016). Greening the synthesis of peptide therapeutics: an industrial perspective. CHIMIA International Journal for Chemistry, 70(4), 248-253.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Cross-Reactivity Profile of Octahydroindole-2-Carboxylic Acid Derivatives

A Guide for Drug Development Professionals Introduction: The Significance of Selectivity Octahydroindole-2-carboxylic acid derivatives represent a critical class of molecules in modern pharmacotherapy, most notably as an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Introduction: The Significance of Selectivity

Octahydroindole-2-carboxylic acid derivatives represent a critical class of molecules in modern pharmacotherapy, most notably as angiotensin-converting enzyme (ACE) inhibitors. Perindopril, a prominent member of this class, is widely prescribed for the management of hypertension and heart failure. The therapeutic efficacy of these drugs is intrinsically linked to their high affinity for their primary target, ACE. However, the true measure of a drug's utility and safety profile lies not just in its on-target potency but also in its selectivity—its lack of interaction with other biological molecules.

Undesired off-target interactions can lead to a range of adverse effects, complicating patient therapy and potentially leading to late-stage drug development failures. Therefore, a thorough understanding and rigorous evaluation of the cross-reactivity profile of drug candidates are paramount. This guide provides a comparative analysis of the cross-reactivity of octahydroindole-2-carboxylic acid derivatives, with a focus on Perindoprilat, the active metabolite of Perindopril. We will delve into the experimental methodologies used to quantify selectivity and discuss the structural determinants that govern these molecular interactions.

Comparative Cross-Reactivity Analysis

The selectivity of an ACE inhibitor is often assessed by comparing its inhibitory activity against ACE with its activity against other related metalloproteases, particularly thermolysin. Thermolysin is a bacterial enzyme that shares mechanistic similarities with the C-domain of ACE, making it a valuable tool for initial cross-reactivity screening. A higher ratio of inhibition of ACE to thermolysin indicates greater selectivity.

CompoundPrimary TargetIC50 (nM) vs. ACEIC50 (nM) vs. ThermolysinSelectivity Ratio (Thermolysin/ACE)
PerindoprilatAngiotensin-Converting Enzyme (ACE)1.91,100579

This table summarizes the inhibitory potency (IC50) of Perindoprilat against its primary target, ACE, and a common off-target screen, thermolysin. The data highlights the compound's high selectivity for ACE.

The data clearly demonstrates that Perindoprilat possesses a high degree of selectivity for its target enzyme, ACE. It is approximately 579 times more potent at inhibiting ACE than thermolysin. This high selectivity is a key factor in its favorable safety profile. The structural features of the octahydroindole scaffold, combined with the specific side-chain substitutions, are engineered to fit precisely into the active site of ACE while having a much lower affinity for the active sites of other enzymes.

Experimental Methodologies for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile is a multi-step process that employs a range of biochemical and cellular assays. Here, we outline a standard workflow for evaluating the selectivity of an octahydroindole-2-carboxylic acid derivative.

Workflow for Cross-Reactivity Profiling

cluster_0 Phase 1: Primary & Secondary Screening cluster_1 Phase 2: Selectivity Calculation & Decision A Primary Assay: Inhibition of Target Enzyme (ACE) B Determine IC50 for ACE A->B E Calculate Selectivity Ratio (IC50 Off-Target / IC50 Target) B->E C Secondary Assay: Inhibition of Related Off-Target (e.g., Thermolysin) D Determine IC50 for Off-Target C->D D->E F High Selectivity? E->F G Advance to Broader Panel Screening F->G Yes H Consider Structural Modification or Termination F->H No

Caption: A typical workflow for assessing the cross-reactivity and selectivity of a drug candidate.

Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme like ACE.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Perindoprilat) in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution (e.g., Tris-HCl) at the optimal pH for enzyme activity.

    • Prepare solutions of the enzyme (ACE) and its substrate (e.g., FAPGG - N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).

  • Assay Procedure:

    • Dispense the buffered solution into the wells of a 96-well microplate.

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Initiate the enzymatic reaction by adding the enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C).

    • Add the substrate to all wells to start the reaction.

    • Monitor the change in absorbance over time using a microplate reader at a specific wavelength (e.g., 340 nm for FAPGG). The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Cross-Reactivity Assessment:

    • Repeat the entire procedure using a different, related enzyme (e.g., thermolysin) to determine the IC50 for the off-target.

    • Calculate the selectivity ratio by dividing the IC50 of the off-target by the IC50 of the primary target.

Mechanistic Insights and Signaling Pathways

The therapeutic effects of octahydroindole-2-carboxylic acid derivatives are mediated through their inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial to appreciating the consequences of both on-target and potential off-target interactions.

Caption: The Renin-Angiotensin System and the inhibitory action of Perindoprilat.

This pathway illustrates how ACE converts the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II. By inhibiting ACE, Perindoprilat prevents this conversion, leading to vasodilation and a reduction in blood pressure. The high selectivity of Perindoprilat ensures that this inhibition is focused on ACE, minimizing interactions with other enzymes like thermolysin, which could potentially lead to unforeseen side effects.

Conclusion and Future Directions

The octahydroindole-2-carboxylic acid derivatives, exemplified by Perindoprilat, have been meticulously optimized to achieve a high degree of selectivity for their intended target, the angiotensin-converting enzyme. This selectivity, demonstrated by a significantly higher potency for ACE compared to other metalloproteases like thermolysin, is a cornerstone of their clinical success and safety. The experimental workflows and assays detailed in this guide provide a robust framework for assessing such cross-reactivity in novel drug candidates.

Future research in this area will likely focus on developing compounds with even greater selectivity and exploring the potential for dual-targeting compounds where controlled cross-reactivity could offer novel therapeutic benefits. As our understanding of the proteome deepens, so too will the comprehensiveness of cross-reactivity profiling, further enhancing the safety and efficacy of next-generation therapeutics.

References

  • Title: Perindopril - DrugBank Source: DrugBank Online URL: [Link]

  • Title: Perindoprilat Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Angiotensin-Converting Enzyme Inhibitors Source: LiverTox, National Institute of Diabetes and Digestive and Kidney Diseases URL: [Link]

  • Title: The discovery of captopril Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Assay operations for SAR support Source: The Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Octahydroindole-2-carboxylic Acid Derivatives

Introduction: The Structural Significance of the Octahydroindole Scaffold In the landscape of modern drug discovery and peptide science, the quest for molecular scaffolds that impart both structural rigidity and favorabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of the Octahydroindole Scaffold

In the landscape of modern drug discovery and peptide science, the quest for molecular scaffolds that impart both structural rigidity and favorable pharmacokinetic properties is relentless. Among the most successful of these are the conformationally constrained amino acids. Octahydroindole-2-carboxylic acid (Oic), a bicyclic analog of proline, has emerged as a cornerstone in this field.[1] Its fusion of a pyrrolidine ring with a cyclohexane ring introduces a significant steric constraint, which is invaluable for stabilizing specific secondary structures (e.g., β-turns) in peptidomimetics.[2] This rigidity can enhance receptor selectivity and improve resistance to enzymatic degradation.[1]

Furthermore, the saturated cyclohexane moiety endows Oic-containing molecules with increased lipophilicity compared to simpler amino acids like proline, a property directly correlated with improved absorption and distribution across biological membranes.[2] This unique combination of features has cemented the Oic scaffold as a critical component in blockbuster pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitors perindopril and trandolapril, and a host of other investigational compounds.[1][2][3]

The synthesis of novel Oic derivatives—those bearing substituents on the carbocyclic ring or modifications at the nitrogen atom—opens new avenues for modulating these properties. However, synthesizing a novel molecule is only half the battle. Unambiguous structural confirmation and stereochemical assignment are paramount. This guide provides a comprehensive comparison of the essential spectroscopic techniques required to fully characterize these novel derivatives, grounded in the principles of analytical chemistry and supported by field-proven methodologies. We will explore not just how to perform the analysis, but why specific techniques are chosen and what critical information each reveals.

The Analytical Workflow: A Multi-Technique Approach

The complete structural elucidation of a novel Oic derivative is not reliant on a single technique but rather on the convergence of evidence from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. The typical analytical workflow is designed to first confirm the presence of key functional groups and establish the molecular mass, followed by a detailed mapping of the carbon-hydrogen framework and, ultimately, the determination of its three-dimensional arrangement.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_confirmation Definitive Structure synthesis Novel Oic Derivative Synthesis purification Chromatographic Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula purification->ms Sample ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry purification->nmr Sample uv UV-Vis Spectroscopy (If Chromophoric) purification->uv Sample elucidation Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation uv->elucidation xray X-Ray Crystallography (Absolute Confirmation) elucidation->xray For absolute stereochemistry

Caption: Overall workflow for the characterization of novel Oic derivatives.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is the first line of analysis for confirming the successful synthesis of the target molecule. Its power lies in the rapid and unambiguous identification of key functional groups. For any Oic derivative, two signatures are critical: the carboxylic acid and the secondary amine. The causality is simple: the vibrations of these specific bonds absorb IR radiation at characteristic frequencies. Their presence confirms the integrity of the core amino acid structure, while their absence would immediately indicate a failure in the synthesis or an unexpected side reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the purified, dry solid sample directly onto the diamond crystal of the ATR accessory.

  • Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for key absorption bands.

Data Interpretation and Comparison

The most informative regions are the O-H, N-H, and C=O stretching frequencies. Carboxylic acids exhibit a uniquely broad O-H stretching band due to strong hydrogen-bonded dimerization.[4]

Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Oic Derivatives

Functional GroupParent Oic (Hypothetical)Alternative 1: N-Benzyl-OicAlternative 2: 5-Keto-OicRationale for Spectral Shift
O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad)~3300-2500 (very broad)~3300-2500 (very broad)The carboxylic acid group is retained in all derivatives, so this broad band is expected to be consistently present.[4]
N-H Stretch (Amine) ~3350-3310 (medium)Absent~3350-3310 (medium)N-substitution in Alternative 1 removes the secondary amine proton, causing this peak to disappear.
C-H Stretch (Aliphatic) ~2950-2850 (strong, sharp)~2950-2850 (strong, sharp)~2950-2850 (strong, sharp)All compounds possess a saturated bicyclic core. Alternative 1 will also show weak aromatic C-H stretches (~3100-3000 cm⁻¹).[5]
C=O Stretch (Carboxylic Acid) ~1710 (strong)~1710 (strong)~1710 (strong)The carboxylic acid carbonyl is consistently present. Its frequency can shift slightly based on electronic environment but remains highly characteristic.[6]
C=O Stretch (Ketone) AbsentAbsent~1725 (strong)The introduction of a ketone in Alternative 2 provides a new, distinct carbonyl stretch, often at a slightly higher frequency than the acid.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Rationale: Mass spectrometry provides the single most crucial piece of data for a novel compound: its molecular weight. High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI) for polar molecules like amino acids, can determine the mass with enough accuracy (to four or five decimal places) to predict the elemental formula. This self-validating system provides immense confidence in the molecular identity. The fragmentation patterns observed in the tandem MS (MS/MS) spectrum can further corroborate the proposed structure by revealing stable substructures.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode, leading to the [M+H]⁺ ion.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da). The instrument should be calibrated to ensure high mass accuracy.

  • MS/MS Acquisition (Fragmentation Scan): Select the [M+H]⁺ ion observed in the full scan as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the resulting product ion spectrum.

Data Interpretation and Comparison

The primary goal is to match the observed accurate mass of the [M+H]⁺ ion to the calculated mass of the expected formula.

Table 2: Comparison of HRMS Data for Oic Derivatives

Derivative NameMolecular FormulaCalculated [M+H]⁺ (Da)Expected Key Fragment Ions (m/z)Rationale for Fragmentation
Parent Oic C₉H₁₅NO₂170.1176124.0862 ([M+H - H₂O - CO]⁺)The primary fragmentation pathway is often the loss of the elements of formic acid (HCOOH), equivalent to 46 Da, from the protonated molecule.[7]
Alternative 1: N-Benzyl-Oic C₁₆H₂₁NO₂260.1645170.1176 ([M+H - C₇H₆]⁺), 91.0543 ([C₇H₇]⁺)Expects to see the loss of the benzyl group as a stable tropylium cation ([C₇H₇]⁺) or the loss of toluene to regenerate the protonated parent Oic.
Alternative 2: 5-Keto-Oic C₉H₁₃NO₃184.0968138.0655 ([M+H - H₂O - CO]⁺)Similar to the parent Oic, the loss of the carboxylic acid function is a dominant pathway. The fragmentation of the cyclohexane ring may differ due to the ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: While IR and MS confirm functional groups and molecular formula, NMR spectroscopy elucidates the precise connectivity and stereochemistry of the molecule. ¹H NMR reveals the chemical environment and neighboring relationships of all protons, while ¹³C NMR identifies all unique carbon atoms. For complex bicyclic systems like Oic derivatives, 2D NMR techniques (like COSY and HSQC) are not optional; they are essential for unambiguously assigning these signals. The chemical shifts and, critically, the proton-proton coupling constants (J-couplings) are exquisitely sensitive to the dihedral angles between protons, providing the most powerful data for determining the relative stereochemistry of the ring fusion (e.g., cis vs. trans).

Oic_Derivatives cluster_derivatives Novel Derivatives parent Parent Oic (C₉H₁₅NO₂) alt1 Alternative 1: N-Benzyl-Oic (C₁₆H₂₁NO₂) parent->alt1 N-Alkylation alt2 Alternative 2: 5-Keto-Oic (C₉H₁₃NO₃) parent->alt2 Ring Oxidation

Caption: Structural relationship between parent Oic and hypothetical derivatives.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on sample solubility.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment requiring more scans to achieve a good signal-to-noise ratio.

  • 2D COSY Acquisition: This "COrrelation SpectroscopY" experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). Cross-peaks in the 2D spectrum connect coupled protons.

  • 2D HSQC Acquisition: This "Heteronuclear Single Quantum Coherence" experiment correlates each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of carbon signals based on their attached protons.

Data Interpretation and Comparison

The chemical shifts are highly dependent on the stereoisomer. For instance, in the most common (2S,3aS,7aS) isomer, the protons on the cis-fused face of the bicyclic system are in different chemical environments than those in a trans-fused isomer.[1]

Table 3: Comparison of Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm, hypothetical)

NucleusParent OicAlternative 1: N-Benzyl-OicAlternative 2: 5-Keto-OicRationale for Spectral Shift
¹H: H2 (α-proton) ~3.5-3.7~3.6-3.8~3.7-3.9The chemical environment of the α-proton is sensitive to changes at the nitrogen and on the ring. N-benzylation may cause a slight downfield shift.
¹H: N-H ~8.0-9.0 (broad)Absent~8.0-9.0 (broad)Signal disappears upon N-substitution.
¹H: Benzyl CH₂ Absent~3.5-4.5 (2H, two doublets)AbsentThe benzylic protons are diastereotopic and appear as two distinct signals, typically doublets due to geminal coupling.
¹H: Cyclohexane CH/CH₂ ~1.2-2.5 (multiplets)~1.2-2.5 (multiplets)~2.0-3.0 (multiplets)The ketone in Alternative 2 is electron-withdrawing, causing protons on adjacent carbons (H4, H6) to shift significantly downfield.[8]
¹³C: C=O (Carboxylic) ~175-180~175-180~175-180The carboxylic carbon is consistently found in this low-field region.[9]
¹³C: C2 (α-carbon) ~60-65~65-70~60-65The α-carbon shift is sensitive to N-substitution.
¹³C: C5 ~25-30~25-30~205-215The most dramatic shift occurs for C5 in Alternative 2, where the sp³ carbon is converted to a ketone carbonyl carbon, shifting it >180 ppm downfield.

Advanced Confirmation: X-Ray Crystallography

For truly novel derivatives, especially when multiple chiral centers create the possibility of numerous diastereomers, spectroscopy alone may not be sufficient to determine the absolute stereochemistry.[1] In such cases, single-crystal X-ray crystallography is the definitive technique. It provides an unambiguous 3D structure of the molecule as it exists in the crystal lattice, confirming connectivity, relative stereochemistry, and, with appropriate data, the absolute configuration.[10][11][12] While obtaining suitable crystals can be a challenging step of trial and error, the resulting structural data is unparalleled in its finality.

Conclusion

The spectroscopic characterization of novel octahydroindole-2-carboxylic acid derivatives is a systematic process that builds a case for a molecule's structure piece by piece. It begins with the rapid functional group identification by IR spectroscopy , followed by the essential confirmation of molecular weight and formula by high-resolution mass spectrometry . The structural core is then meticulously mapped out using a suite of 1D and 2D NMR techniques , which provide the critical data on connectivity and relative stereochemistry. For molecules with potential chromophores or for ultimate confirmation of absolute stereochemistry, UV-Vis spectroscopy and X-ray crystallography, respectively, provide the final, definitive evidence. By logically layering the information from these complementary techniques, researchers can establish the structure of their novel compounds with the highest degree of scientific integrity and confidence.

References

  • Izquierdo-Serra, M., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. RSC Advances, 2(25), 9473-9483. [Link]

  • Vali SJ, et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3:136. [Link]

  • LifeTein. (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. [Link]

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  • D'Oria, E., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17351–17360. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2S)-Octahydroindole-2-carboxylic Acid

Welcome to your definitive resource for the safe and compliant disposal of (2S)-Octahydroindole-2-carboxylic acid. In the fast-paced environment of drug discovery and development, the integrity of your research is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe and compliant disposal of (2S)-Octahydroindole-2-carboxylic acid. In the fast-paced environment of drug discovery and development, the integrity of your research is paramount, and this extends to the responsible management of chemical waste. This guide is designed to provide you, the dedicated researcher, with clear, actionable, and scientifically-grounded procedures to ensure that the disposal of this compound is handled with the utmost care for safety and environmental stewardship. Our commitment is to empower you with the knowledge to not only meet regulatory requirements but to foster a culture of safety and excellence in your laboratory.

Understanding the Compound: Hazard Profile of (2S)-Octahydroindole-2-carboxylic Acid

Before delving into disposal procedures, it is crucial to understand the inherent hazards of (2S)-Octahydroindole-2-carboxylic acid. A thorough risk assessment is the foundation of safe laboratory practice.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific target organ toxicity (single exposure) (Category 3) , targeting the respiratory system: May cause respiratory irritation.[1]

  • Harmful if swallowed

  • Harmful if inhaled

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal. The causality is clear: direct contact can lead to injury, and inhalation can compromise respiratory function. Therefore, adherence to safety protocols is not merely procedural, but a direct preventative measure against chemical-induced harm.

Table 1: Summary of Hazard Information

Hazard ClassificationDescriptionGHS Category
Skin IrritationCauses irritation upon contact with skin.2
Eye IrritationCauses serious irritation to the eyes.2
Respiratory IrritationMay cause irritation to the respiratory tract if inhaled.3
Acute Oral ToxicityHarmful if ingested.4
Acute Inhalation ToxicityHarmful if inhaled.4

The Core Directive: Disposal via an Approved Waste Disposal Plant

The primary and unequivocal directive for the disposal of (2S)-Octahydroindole-2-carboxylic acid is to dispose of the contents and container to an approved waste disposal plant .[1] This is not a recommendation but a mandatory procedure dictated by the chemical's hazard profile and regulatory standards.

Why is this the only acceptable method?

  • Environmental Protection : Improper disposal, such as pouring down the drain or discarding in regular trash, can introduce the compound into waterways and soil, potentially harming aquatic life and ecosystems.

  • Public Health and Safety : Landfill disposal can lead to leaching into groundwater, posing a risk to public water supplies.

  • Regulatory Compliance : The Environmental Protection Agency (EPA) in the United States, and similar bodies in other regions, have stringent regulations for the disposal of chemical waste.[2] Non-compliance can lead to significant fines and legal repercussions for both the individual researcher and the institution.

The following diagram illustrates the decision-making process for the disposal of (2S)-Octahydroindole-2-carboxylic acid.

start Begin Disposal Process for (2S)-Octahydroindole-2-carboxylic Acid assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) ppe->segregate container Use a Designated, Compatible, and Labeled Waste Container segregate->container labeling Label Container with: 'Hazardous Waste', Chemical Name, and Hazard Pictograms container->labeling storage Store in a Satellite Accumulation Area (SAA) Away from Incompatible Materials labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs end Waste Collected by EHS for Disposal at an Approved Facility contact_ehs->end

Caption: Disposal Workflow for (2S)-Octahydroindole-2-carboxylic Acid.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of (2S)-Octahydroindole-2-carboxylic acid waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Rationale : To prevent personal exposure to the chemical.

  • Procedure :

    • Always wear nitrile gloves, chemical safety goggles, and a lab coat.[3]

    • Conduct all handling and waste consolidation within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

Step 2: Waste Segregation

  • Rationale : To prevent dangerous chemical reactions within the waste container and to facilitate proper disposal by the waste management facility.

  • Procedure :

    • Solid Waste : Collect solid (2S)-Octahydroindole-2-carboxylic acid, contaminated weigh boats, and contaminated gloves or wipes in a designated solid chemical waste container.

    • Liquid Waste : If the compound is in solution, collect it in a designated liquid chemical waste container.

      • Do not mix with incompatible waste streams. For example, keep acidic waste separate from basic waste.[3]

      • Follow your institution's guidelines for segregating halogenated and non-halogenated solvent waste.

Step 3: Waste Container Management

  • Rationale : To ensure the secure containment of hazardous waste and to prevent leaks or spills.

  • Procedure :

    • Use only containers that are compatible with the chemical waste. The original container can be a good option if it is in good condition.[5][6]

    • Ensure the container has a tightly fitting cap and is kept closed at all times, except when adding waste.[3][6] Funnels should not be left in the container opening.[5][6]

    • The container must be in good condition, with no leaks or damage.[5]

Step 4: Labeling of Waste Containers

  • Rationale : To clearly communicate the contents and hazards of the waste to all laboratory personnel and to the waste disposal technicians. This is a strict regulatory requirement.

  • Procedure :

    • Label the waste container clearly with the words "Hazardous Waste".[7]

    • List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.

    • Affix the appropriate hazard pictograms (e.g., irritant).

Step 5: Storage of Waste in the Laboratory

  • Rationale : To safely store the waste until it can be collected by the institution's environmental health and safety department.

  • Procedure :

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be at or near the point of generation.

    • Ensure the storage area is away from drains and incompatible materials.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

Step 6: Arranging for Disposal

  • Rationale : To transfer the waste to the professionals who are trained and licensed to handle and dispose of it correctly.

  • Procedure :

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.

    • Provide them with all necessary information about the waste, as indicated on your label.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.[1][4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or a large quantity) :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

The following flowchart outlines the emergency response protocol for a spill.

spill Spill of (2S)-Octahydroindole-2-carboxylic Acid Occurs assess_spill Assess Spill Size and Location spill->assess_spill minor_spill Is the spill minor and contained in a fume hood? assess_spill->minor_spill major_spill Major Spill minor_spill->major_spill No minor_spill_actions Alert nearby personnel. Wear full PPE. Absorb with inert material. Collect as hazardous waste. Decontaminate the area. minor_spill->minor_spill_actions Yes major_spill_actions Evacuate the area immediately. Alert supervisor. Call EHS emergency line. Prevent entry. major_spill->major_spill_actions report Report the incident according to institutional policy minor_spill_actions->report major_spill_actions->report

Caption: Emergency Spill Response Protocol.

By adhering to these scientifically-backed and regulation-compliant procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the integrity of your research and your institution's commitment to environmental responsibility.

References

  • EHSO Manual 2025-2026. (n.d.). Hazardous Waste.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Azaindole-2-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.
  • CymitQuimica. (2022). (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid Safety Data Sheet.
  • University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from University of California, Riverside.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
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  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Duke Chemistry. (n.d.). Safety Manual.
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  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • Med Lab Management. (n.d.). Laboratory Waste Management: The New Regulations.
  • ECHEMI. (n.d.). Indole-2-carboxylic acid SDS, 1477-50-5 Safety Data Sheets.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • United States Biological. (n.d.). Safety Data Sheet.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-Octahydroindole-2-carboxylic acid

This document provides a comprehensive operational and safety guide for the handling and disposal of (2S)-Octahydroindole-2-carboxylic acid (CAS RN: 80875-98-5). It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of (2S)-Octahydroindole-2-carboxylic acid (CAS RN: 80875-98-5). It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards, to ensure personnel protection and regulatory compliance.

Hazard Identification and Risk Assessment: A Proactive Stance

(2S)-Octahydroindole-2-carboxylic acid is a heterocyclic compound that, based on available Safety Data Sheets (SDS), presents several key hazards that must be actively managed.[1][2] A thorough risk assessment is the foundational step before any handling occurs.[3][4][5]

Known Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to dermatitis.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation, with potential for redness, pain, and impaired vision.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Causality Insight: As a fine, crystalline solid, the primary risk is the generation of airborne dust during handling procedures like weighing, transferring, or mixing.[6][7] These fine particles can be easily inhaled or settle on skin and eyes, leading to irritation.[7] While not classified as combustible, containers may burn in a fire and emit corrosive fumes.[2]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the last line of defense.[8] Before relying on PPE, more effective controls must be implemented.

  • Engineering Controls: The most critical engineering control is proper ventilation. All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a powder weighing station with HEPA filtration.[6][9] This captures fugitive dust at the source, preventing inhalation and contamination of the laboratory environment.

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, should include Standard Operating Procedures (SOPs) for handling this and similar chemicals.[10] Access to the handling area should be restricted, and all personnel must receive documented training on the specific hazards and procedures.[5][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. An employer is required to conduct a hazard assessment to determine the necessary PPE for safe operations.[5]

Task-Based PPE Requirements
TaskMinimum Required PPERationale & Key Considerations
Pre-Handling Setup (Gathering equipment, labeling)Safety Glasses, Lab CoatLow risk of exposure. Protects against incidental splashes of other lab chemicals.
Weighing & Transferring Solid (In a fume hood/enclosure)Chemical Splash Goggles, Nitrile Gloves, Lab CoatGoggles are mandatory over safety glasses to provide a seal against airborne dust.[8] Nitrile gloves provide adequate protection for incidental contact with the solid. A lab coat protects skin and personal clothing.
Dissolving/Solution Prep (In a fume hood)Chemical Splash Goggles, Nitrile Gloves, Lab CoatSplash hazard is the primary concern. Goggles are essential.[8] If working with volatile or hazardous solvents, consult the solvent's SDS for appropriate glove material (e.g., thicker nitrile, neoprene).
Large-Scale Operations (>10g) Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Disposable Sleeve Covers, Respiratory Protection (N95)Increased quantity elevates the risk of significant dust generation. An N95 respirator should be used to minimize inhalation.[2] Sleeve covers prevent accumulation of powder on arms.
Spill Cleanup See Section 4.2Requires an elevated level of protection due to uncontrolled release.
PPE Selection Workflow

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_solid Solid Handling cluster_solution Solution Handling cluster_ppe PPE Specification Start Start: Handling (2S)-Octahydroindole- 2-carboxylic acid CheckForm Physical Form? Start->CheckForm CheckScale Scale of Work? CheckForm->CheckScale Solid SolutionPrep Dissolving / Transferring Solution CheckForm->SolutionPrep Solution SmallScale < 10g (e.g., Weighing for analysis) CheckScale->SmallScale Small LargeScale > 10g (e.g., Bulk transfer) CheckScale->LargeScale Large PPE_Base Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Minimum PPE - N95 Respirator - Disposable Sleeves LargeScale->PPE_Enhanced SolutionPrep->PPE_Base

Caption: PPE Selection Workflow for (2S)-Octahydroindole-2-carboxylic acid.

Operational and Disposal Plans

Step-by-Step Handling Protocol (Weighing and Dissolving)
  • Preparation: Don the minimum required PPE (lab coat, safety glasses). Designate a work area inside a chemical fume hood.

  • Don PPE: Before handling the chemical container, upgrade to chemical splash goggles and nitrile gloves.

  • Transfer: Place the stock container, a pre-labeled receiving vessel, and weighing paper/boat inside the fume hood. Minimize the drop height when transferring powder to reduce dust.[9] Use a spatula to carefully transfer the desired amount.

  • Weighing: Close the stock container immediately. If using an analytical balance inside the hood, allow readings to stabilize before recording.

  • Dissolution: Add the weighed solid to the vessel containing the solvent. Add the solid to the liquid, not the reverse, to minimize splashing.

  • Post-Handling: Tightly seal the stock container and the newly prepared solution.

  • Decontamination: Wipe down the spatula, work surface, and any affected equipment with a damp cloth. Dispose of the cloth as contaminated waste.

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water.[1][2]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]

  • Spill (Solid): Do not dry sweep. Gently cover the spill with a damp paper towel to avoid generating dust.[11] Wearing appropriate PPE (gloves, goggles, N95 respirator), carefully wipe up the material, placing all contaminated materials into a sealed, labeled waste container.[2][11]

Disposal Plan

All waste, including contaminated PPE, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.[12]

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[13][14][15] Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(2S)-Octahydroindole-2-carboxylic acid".[14][15]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from heat sources.[13]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][16]

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich Process Systems. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]

  • Chemical safety report. European Chemicals Agency (ECHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

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